molecular formula C10H9F3IN B13948975 N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13948975
M. Wt: 327.08 g/mol
InChI Key: ZCEDFJRDINEYSW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H9F3IN and its molecular weight is 327.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3IN

Molecular Weight

327.08 g/mol

IUPAC Name

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9F3IN/c11-10(12,13)15(9-5-6-9)8-3-1-7(14)2-4-8/h1-4,9H,5-6H2

InChI Key

ZCEDFJRDINEYSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)I)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of a Unique Fluorinated Amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The confluence of three distinct structural motifs—a cyclopropyl group, a trifluoromethyl group, and an iodo-substituent—endows this molecule with a unique chemical profile. The N-trifluoromethyl group can profoundly modulate the basicity and lipophilicity of the amine, impacting its pharmacokinetic properties.[1] The cyclopropyl moiety is a common feature in bioactive molecules, often conferring metabolic stability and conformational rigidity. Finally, the iodine atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[2][3]

This guide provides a comprehensive overview of a robust and logical synthetic approach to this target molecule. It is designed for researchers and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals three key disconnections, suggesting the sequential installation of the cyclopropyl, trifluoromethyl, and iodo groups.

Retrosynthesis target N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline intermediate1 N-cyclopropyl-4-iodoaniline target->intermediate1 N-Trifluoromethylation intermediate2 4-Iodoaniline intermediate1->intermediate2 N-Cyclopropylation trifluoromethyl_reagent Trifluoromethyl Source intermediate1->trifluoromethyl_reagent cyclopropyl_reagent Cyclopropyl Source intermediate2->cyclopropyl_reagent

Caption: Retrosynthetic analysis of the target molecule.

The most strategically sound forward synthesis, based on the commercial availability of starting materials and the relative reactivity of the intermediates, involves a two-step sequence starting from 4-iodoaniline:

  • N-Cyclopropylation: Installation of the cyclopropyl group onto the nitrogen of 4-iodoaniline.

  • N-Trifluoromethylation: Introduction of the trifluoromethyl group onto the resulting secondary amine.

This pathway is advantageous because 4-iodoaniline is a readily available starting material, and modern cross-coupling methods allow for efficient N-cyclopropylation. The subsequent N-trifluoromethylation of the secondary amine is a well-documented transformation.

Part 1: N-Cyclopropylation of 4-Iodoaniline via Buchwald-Hartwig Amination

The introduction of a cyclopropyl group onto an aniline nitrogen can be challenging, as cyclopropyl halides are generally poor substrates for classical nucleophilic substitution.[4] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, overcoming many limitations of older methods like the Ullmann condensation.[5][6] This palladium-catalyzed cross-coupling reaction efficiently couples aryl halides with amines.[5][7] For the synthesis of N-cyclopropyl-4-iodoaniline, the Buchwald-Hartwig reaction provides a reliable and high-yielding route.[8][9]

Causality of Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0).

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, are highly effective.[7][8] These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.

Catalytic Cycle Workflow

Buchwald_Hartwig_Cycle cluster_steps Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->oa_complex Ar-I amine_complex Amine Coordination oa_complex->amine_complex R'₂NH amide_complex Amido Complex (Ar-Pd(II)(NR'H)L₂) amine_complex->amide_complex - HX (Base) amide_complex->pd0 Reductive Elimination product_complex Product amide_complex->product_complex Ar-NR'₂ center start_point Start

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-cyclopropyl-4-iodoaniline

Disclaimer: This protocol is a representative procedure and may require optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq.), BrettPhos (0.03 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add 4-iodoaniline (1.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of approx. 0.5 M) followed by cyclopropylamine (1.2 eq.).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-cyclopropyl-4-iodoaniline as a solid or oil.

Part 2: N-Trifluoromethylation of N-cyclopropyl-4-iodoaniline

The final step is the installation of the trifluoromethyl group onto the secondary amine. This transformation is challenging due to the potential for side reactions. Modern methods have been developed that offer high yields and operational simplicity. A particularly effective one-pot method utilizes carbon disulfide (CS₂) and silver fluoride (AgF).[1][11] Another efficient method employs a bench-stable trifluoromethylthiolating reagent, such as tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃), in a two-step, one-pot procedure.[12]

Causality of Experimental Choices
  • Reagents (CS₂/AgF Method): This method proceeds through a desulfurization-fluorination cascade.[11] The secondary amine first reacts with CS₂ to form a dithiocarbamate intermediate. Silver fluoride then acts as both a desulfurizing agent and the fluoride source to build the -CF₃ group.

  • Reagents ((Me₄N)SCF₃/AgF Method): This approach involves the rapid formation of a thiocarbamoyl fluoride intermediate upon reaction of the amine with (Me₄N)SCF₃.[12] This stable intermediate is then converted to the final N-CF₃ product by the addition of AgF. This method is often milder and proceeds at room temperature.[12]

  • Solvent: A polar aprotic solvent like acetonitrile or ethyl acetate is suitable for these transformations.

  • Additives: In some cases, a non-nucleophilic organic base like 4-pyrrolidinopyridine or DABCO can facilitate the reaction.[11]

Proposed Reaction Pathway

Trifluoromethylation start N-cyclopropyl-4-iodoaniline intermediate Dithiocarbamate or Thiocarbamoyl Fluoride Intermediate start->intermediate Step 1 reagents1 1. (Me₄N)SCF₃ or CS₂ start->reagents1 product N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline intermediate->product Step 2 reagents2 2. AgF intermediate->reagents2

Caption: General workflow for N-trifluoromethylation.

Experimental Protocol: Synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Disclaimer: This protocol is based on the method described by G. K. Surya Prakash and coworkers and may require optimization.[12] All operations should be performed in a sealed tube, and reagents should be handled in a fume hood.

  • Reagent Addition: To a dry, sealable reaction tube, add N-cyclopropyl-4-iodoaniline (1.0 eq.) and anhydrous acetonitrile (to achieve a concentration of approx. 0.15 M).

  • Thiolating Agent: Add tetramethylammonium trifluoromethylthiolate ((Me₄N)SCF₃, 1.3 eq.) to the solution.

  • Intermediate Formation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the thiocarbamoyl fluoride intermediate by ¹⁹F NMR if possible.

  • Fluorinating Agent: Add silver fluoride (AgF, 3.0 eq.) to the reaction mixture.

  • Reaction: Seal the tube and stir the suspension at 50 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the silver salts.

    • Filter the suspension through a pad of Celite, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the final product, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Data Summary and Troubleshooting

Table 1: Summary of Synthetic Protocol
StepReactionKey ReagentsSolventTemp. (°C)Typical Yield
1N-CyclopropylationPd(OAc)₂, BrettPhos, NaOtBu, CyclopropylamineToluene100-11085-95%
2N-Trifluoromethylation(Me₄N)SCF₃, AgFAcetonitrile5070-85%
Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Step 1: Low Conversion Inactive catalyst; insufficient base; wet solvent/reagents.Use fresh catalyst/ligand; ensure base is finely powdered; use rigorously dried solvents and reagents under an inert atmosphere.
Step 1: Side Products Hydrodehalogenation of starting material.Ensure strict exclusion of water and oxygen. Consider a different ligand/base combination.
Step 2: Low Conversion Poor quality AgF; incomplete intermediate formation.Use freshly opened or properly stored AgF; increase reaction time for the first step before adding AgF.
Final Product Purification Difficulty separating from non-polar impurities.Use a very non-polar eluent system for column chromatography (e.g., pure hexanes or pentane). Consider vacuum distillation if the product is thermally stable.[13][14]

Purification and Characterization of the Final Product

The final product, being halogenated and fluorinated, is typically non-polar.

  • Purification: Column chromatography on silica gel is the most effective method for purification.[13] Given the non-polar nature of the product, an eluent system consisting of hexanes with a very small percentage of a slightly more polar solvent (e.g., 0-5% ethyl acetate or dichloromethane) is recommended. Discoloration, often due to oxidized impurities, can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step.[14]

  • Characterization: The structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline should be confirmed by standard analytical techniques:

    • ¹H NMR: Will show characteristic signals for the cyclopropyl protons and the aromatic protons.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • ¹⁹F NMR: Will show a singlet for the -CF₃ group.

    • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive.

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Must be handled in a well-ventilated fume hood.

  • Silver Fluoride (AgF): Light-sensitive and corrosive.

  • Solvents: Toluene and acetonitrile are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a properly functioning fume hood.

Conclusion

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a multi-step process that relies on modern synthetic methodologies. The presented two-step sequence, beginning with a Buchwald-Hartwig amination of 4-iodoaniline followed by a robust N-trifluoromethylation protocol, represents an efficient and logical approach to this valuable chemical entity. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of related analogues, thereby accelerating discovery programs in medicinal and agricultural chemistry.

References

  • Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane. Bull. Korean Chem. Soc.(n.d.).
  • Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Organic Letters, 2014.
  • Visible-Light Mediated ortho-Trifluoromethylation of Aniline Derivatives.
  • Aromatic Iodin
  • Technical Support Center: Purification of Polyhalogen
  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, (n.d.).
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal, (n.d.).
  • Technical Support Center: Purification of Halogen
  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, (n.d.).
  • Application Notes: Synthesis of N-Trifluoromethyl Amines. BenchChem, (n.d.).
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC, (n.d.).
  • Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, (n.d.).
  • Buchwald–Hartwig amin
  • Ullmann condens
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube, 2025.
  • Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline. BenchChem, 2025.
  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides, (n.d.).

Sources

An In-depth Technical Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Trifecta of Functionality for Modern Chemistry

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a specialized synthetic intermediate poised at the intersection of several key areas in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a cyclopropylamine moiety, a trifluoromethyl group, and a strategically positioned iodine atom, offers a powerful combination of functionalities. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The cyclopropyl group can introduce conformational rigidity and improve physicochemical properties. Finally, the iodo-substituent serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the known and extrapolated chemical properties, synthetic strategies, and potential applications of this intriguing molecule, grounded in established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₁₀H₉F₃INDerived from the chemical structure.
Molecular Weight 327.09 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperatureBased on related iodo- and trifluoromethylanilines. For example, 4-(Trifluoromethyl)aniline is a solid with a melting point of 38 °C[1].
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) and have low solubility in water.The trifluoromethyl group and the aromatic ring increase lipophilicity[2].
Thermal Stability Anticipated to have good thermal stability under normal laboratory conditions.Aromatic amines and trifluoromethylated compounds are generally stable.
Predicted Spectroscopic Data

Definitive spectra for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are not published. However, a skilled chemist can predict the key features of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the iodine atom will likely appear at a lower field (more downfield) than the protons ortho to the N-cyclopropyl-N-(trifluoromethyl)amino group. The characteristic coupling constant for ortho-protons on a benzene ring (around 8-9 Hz) would be observed.

  • Cyclopropyl Protons: A complex multiplet is expected in the upfield region (typically δ 0.5-1.5 ppm) for the four protons on the cyclopropyl ring. A distinct multiplet for the methine proton (CH) attached to the nitrogen would also be present, likely in the δ 2.5-3.5 ppm range.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm). The carbon attached to the nitrogen will be deshielded. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Cyclopropyl Carbons: Signals for the cyclopropyl carbons are expected in the upfield region (δ 5-20 ppm).

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z = 327.

  • Isotopic Pattern: The presence of iodine would result in a characteristic isotopic pattern for the molecular ion and fragments containing iodine.

  • Fragmentation: Fragmentation may involve the loss of the cyclopropyl group, the trifluoromethyl group, or cleavage of the C-I bond.

Synthesis and Reactivity: A Strategic Approach

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is not explicitly detailed in the available literature. However, two primary retrosynthetic pathways can be proposed based on established methodologies for the synthesis of related N-substituted anilines.

Proposed Synthetic Pathways

G cluster_0 Pathway A: N-Cyclopropylation cluster_1 Pathway B: Iodination A1 4-Iodo-N-(trifluoromethyl)aniline A2 N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline A1->A2 Cyclopropylating Agent (e.g., cyclopropyl bromide) Base (e.g., K₂CO₃) B1 N-Cyclopropyl-N-(trifluoromethyl)aniline B2 N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline B1->B2 Iodinating Agent (e.g., I₂, NIS)

Caption: Proposed retrosynthetic pathways for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Pathway A: N-Cyclopropylation of a Precursor Aniline

This approach would involve the synthesis of 4-iodo-N-(trifluoromethyl)aniline followed by N-cyclopropylation.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of 4-Iodo-N-(trifluoromethyl)aniline: This intermediate could be prepared from 4-iodoaniline through trifluoromethylation or from 4-(trifluoromethyl)aniline via iodination. Direct trifluoromethylation of anilines can be challenging, so the iodination of 4-(trifluoromethyl)aniline is a more probable route.

  • N-Cyclopropylation: The resulting 4-iodo-N-(trifluoromethyl)aniline would then be subjected to N-alkylation with a suitable cyclopropylating agent, such as cyclopropyl bromide or iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). This type of N-alkylation is a standard transformation in organic synthesis[3].

Pathway B: Iodination of an N-Cyclopropyl Precursor

This alternative strategy begins with the synthesis of N-cyclopropyl-N-(trifluoromethyl)aniline, which is then subjected to electrophilic iodination.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of N-Cyclopropyl-N-(trifluoromethyl)aniline: This could be achieved by the N-cyclopropylation of N-(trifluoromethyl)aniline.

  • Electrophilic Iodination: The N-cyclopropyl-N-(trifluoromethyl)aniline would then be treated with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to introduce the iodine atom at the para position. The directing effects of the N-cyclopropyl-N-(trifluoromethyl)amino group would favor para-substitution.

Reactivity and Utility in Cross-Coupling Reactions

The key to the synthetic utility of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline lies in the reactivity of the carbon-iodine bond. Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions.

G cluster_reactions Cross-Coupling Reactions main N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suzuki Suzuki Coupling (Boronic Acids/Esters) main->suzuki Pd catalyst, Base heck Heck Coupling (Alkenes) main->heck Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) main->buchwald Pd catalyst, Base

Caption: Key cross-coupling reactions utilizing the iodo-functionality.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of a wide range of aryl or vinyl substituents.

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, leading to substituted styrenes or other vinylated derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to generate aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, providing access to more complex diarylamines or related structures.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, potentially requiring optimization of reaction conditions compared to less electron-deficient analogues.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suggest its potential as a valuable building block in several areas of research and development.

  • Medicinal Chemistry: The trifluoromethyl group is a common feature in many approved drugs, where it enhances pharmacokinetic properties[2]. The N-cyclopropyl moiety is also found in numerous bioactive molecules. This intermediate could be used in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the combination of these groups could lead to improved potency and drug-like properties. For example, related N-cyclopropyl-4-fluoroanilines are intermediates in the synthesis of quinolone antibiotics[4].

  • Agrochemicals: The trifluoromethylaniline scaffold is a key component in many herbicides and pesticides. The introduction of a cyclopropyl group and the potential for further functionalization via the iodo group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: Anilines are precursors to conducting polymers and other functional materials. The incorporation of fluorine can enhance thermal stability and introduce unique electronic properties. This compound could be explored as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is not publicly available. However, based on the known hazards of similar compounds, such as other halogenated and trifluoromethylated anilines, the following precautions should be taken:

  • Toxicity: Anilines are generally toxic and can be absorbed through the skin. The presence of the trifluoromethyl and iodo groups may enhance toxicity.

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline represents a synthetically versatile building block with significant potential for applications in drug discovery, agrochemicals, and materials science. While detailed experimental data for this specific compound is currently limited, its chemical properties and reactivity can be reliably inferred from the extensive knowledge base of related structures. The strategic combination of a reactive iodine handle with the beneficial properties of the cyclopropyl and trifluoromethyl groups makes it a compelling target for further synthetic exploration and application in the development of novel and functional molecules.

References

Sources

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: Molecular Weight Profiling, Structural Causality, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in modern medicinal chemistry increasingly relies on underexplored functional groups to navigate complex pharmacokinetic landscapes. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (Chemical Formula: C₁₀H₉F₃IN ) represents a highly specialized synthetic intermediate and pharmacophore building block. Historically, N-trifluoromethyl ( N−CF3​ ) amines were considered synthetically inaccessible and prone to rapid hydrolysis. However, recent breakthroughs have demonstrated that electron-deficient anilines bearing N−CF3​ groups exhibit remarkable aqueous stability, dramatically increased lipophilicity, and enhanced membrane permeability compared to traditional N-methyl analogs ().

This technical whitepaper provides an authoritative breakdown of the compound’s precise molecular weight, the physicochemical causality behind its structural components, and self-validating protocols for its analytical verification and synthetic functionalization.

Physicochemical Profiling & Molecular Weight Causality

To effectively utilize this compound in quantitative assays or synthetic scaling, one must distinguish between its average molecular weight (used for bulk stoichiometry) and its monoisotopic mass (the critical target for High-Resolution Mass Spectrometry).

The molecular weight is driven heavily by the presence of the iodine atom, which accounts for nearly 39% of the compound's total mass. Crucially, iodine is monoisotopic ( 127I ), meaning it does not contribute to an M+2 isotopic envelope. This simplifies mass spectral validation, as the M+1 peak is driven almost entirely by the natural abundance of 13C .

Quantitative Data: Mass & Isotopic Parameters
PropertyValueCausality / Analytical Significance
Chemical Formula C10​H9​F3​IN Defines the exact atomic composition and degree of unsaturation.
Average Molecular Weight 327.087 g/mol Utilized for standard molarity and yield calculations.
Monoisotopic Mass 326.973 Da The exact mass of the most abundant isotope combination; critical for HRMS.
[M+H]+ Expected m/z 327.981 m/z The primary target ion in positive ionization mass spectrometry.
Isotopic Signature ( M+1 ) ~11.5% Validates the 10-carbon framework (~1.1% natural 13C abundance per carbon).

Structural Rationale in Drug Design

Every functional group in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline serves a distinct, synergistic purpose:

  • The N−CF3​ Moiety: The strong electron-withdrawing inductive effect of the trifluoromethyl group severely depletes the electron density of the aniline nitrogen. This drastically lowers the basicity ( pKa​ ) of the amine, which is a proven strategy to prevent unwanted hERG channel interactions and avoid phospholipidosis. Furthermore, it acts as a bioisostere for bulkier alkyl groups while significantly boosting lipophilicity ().

  • The N-Cyclopropyl Group: The cyclopropyl ring provides a unique balance of aliphatic lipophilicity and conformational restriction. It introduces steric bulk that shields the N−CF3​ bond from nucleophilic attack, thereby preventing the hydrolysis that typically plagues aliphatic N-trifluoromethyl amines.

  • The 4-Iodo Handle: Positioned para to the amine, the iodine atom serves as a highly reactive electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly build extended biaryl systems or append solubilizing groups without disrupting the core pharmacophore.

Analytical Workflow: HRMS Protocol

Because the N−CF3​ group renders the nitrogen lone pair non-nucleophilic and poorly basic, standard Electrospray Ionization (ESI) often fails to protonate the molecule efficiently. The following self-validating protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) to ensure accurate molecular weight verification.

Step-by-Step LC-APCI-HRMS Methodology
  • System Calibration: Infuse a standard tuning mix to calibrate the Time-of-Flight (TOF) analyzer. Causality: Ensures mass accuracy is <5 ppm , which is mandatory to distinguish the target mass ( 326.973 Da ) from isobaric background interferences.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute to in a 50:50 MeCN:Water matrix. Causality: Prevents detector saturation and minimizes in-source fragmentation.

  • Chromatographic Separation: Inject onto a C18 UHPLC column. Run a 5-minute linear gradient from 5% to 95% MeCN (with 0.1% Formic Acid). Causality: The highly lipophilic nature of the compound requires a high organic phase percentage for successful elution.

  • Ionization (APCI+): Set the corona discharge needle to and the vaporizer temperature to 400∘C . Causality: APCI forces gas-phase ion-molecule reactions, bypassing the need for solution-phase basicity and successfully yielding the [M+H]+ ion at 327.981 m/z .

  • Orthonormal Validation: Extract the ion chromatogram at 327.981 m/z . Self-Validation: Verify that the M+1 peak ( 328.984 m/z ) is approximately 11.5% the intensity of the base peak. The absence of an M+2 peak confirms the presence of monoisotopic iodine.

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeCN) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 Ionization (APCI+ / ESI-) N2->N3 N4 TOF Mass Analysis (m/z 327.98 [M+H]+) N3->N4 N5 Data Validation (Isotope Ratio) N4->N5

LC-HRMS workflow for validating the exact mass of the N-CF3 aniline derivative.

Synthetic Integration & Late-Stage Functionalization

The synthesis of the N−CF3​ moiety requires specialized reagents, as direct trifluoromethylation of secondary amines is historically difficult. Modern protocols utilize desulfurative fluorination cascades (). Once synthesized, the 4-iodo group is leveraged for downstream functionalization.

Step-by-Step N-Trifluoromethylation & Suzuki Coupling
  • Desulfurative Fluorination: In a nitrogen-filled glovebox, combine N-cyclopropyl-4-iodoaniline ( 1.0 equiv ), tetramethylammonium trifluoromethylthiolate ( (Me4​N)SCF3​ , 1.5 equiv ), and Silver Fluoride ( AgF , 3.0 equiv ) in anhydrous dichloromethane.

    • Causality: The reaction proceeds via an in-situ thiocarbamoyl fluoride intermediate. AgF drives a desulfurative fluorination cascade to yield the N−CF3​ group. Anhydrous conditions are critical as AgF is highly hygroscopic and moisture will quench the intermediate.

  • Purification: Filter the crude mixture through a pad of Celite to remove insoluble Ag2​S salts, followed by flash chromatography. Self-Validation: The product's Rf​ value will be significantly higher than the starting material due to the lipophilic N−CF3​ group.

  • Late-Stage Suzuki Coupling: Combine the purified N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with an aryl boronic acid ( 1.2 equiv ), Pd(dppf)Cl2​ catalyst ( 5 mol% ), and K2​CO3​ ( 2.0 equiv ) in a 1,4-dioxane/water mixture. Heat to 90∘C for 4 hours.

    • Causality: The oxidative addition of Palladium into the C-I bond is highly favored over C-F or C-N bonds, allowing for completely chemoselective cross-coupling at the para position without degrading the delicate N−CF3​ amine.

Synth_Logic A N-Cyclopropyl-4-iodoaniline (Starting Material) B N-Trifluoromethylation Reagent: (Me4N)SCF3 / AgF A->B Step 1: Desulfurative Fluorination C N-cyclopropyl-4-iodo-N- (trifluoromethyl)aniline B->C Yields Target (MW: 327.09 g/mol) D Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) C->D Step 2: 4-Iodo Electrophilic Activation

Synthetic pathway from precursor to late-stage functionalization via the 4-iodo handle.

References

  • Cox, M. et al. "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Milcent, T. & Crousse, B. "The main and recent syntheses of the N-CF3 motif." Comptes Rendus. Chimie, 2018. URL:[Link]

Spectroscopic Characterization of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. In the absence of published experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By dissecting the molecule into its constituent functional groups—a para-substituted iodoaniline core, an N-cyclopropyl moiety, and an N-trifluoromethyl group—we will forecast the expected signals in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide further outlines robust, best-practice experimental protocols for the acquisition of this data, ensuring a self-validating system for future empirical studies.

Introduction and Molecular Structure

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a halogenated and fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The unique combination of a cyclopropyl group, an iodine atom, and a trifluoromethyl group on an aniline scaffold suggests that this molecule may possess interesting electronic and steric properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

The structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is presented below. The atom numbering is provided for clarity in the subsequent NMR predictions.

Figure 1: Structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with atom numbering for NMR assignments.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. We predict the ¹H, ¹³C, and ¹⁹F NMR spectra based on established chemical shift theory and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the cyclopropyl protons.

  • Aromatic Region: The protons on the benzene ring (H2, H6 and H3, H5) form an AA'BB' spin system due to the para substitution. This will likely appear as two distinct doublets. The protons ortho to the iodine (H3, H5) are expected to be more deshielded (appear at a higher chemical shift) than the protons ortho to the nitrogen group (H2, H6).[1]

  • Cyclopropyl Region: The cyclopropyl group consists of one methine proton (H8) and two sets of diastereotopic methylene protons (H9). These protons will exhibit complex splitting patterns due to both geminal and vicinal coupling. The methine proton (H8) will likely appear as a multiplet, shifted downfield due to its proximity to the nitrogen atom. The methylene protons (H9) will also appear as complex multiplets at a higher field (more shielded).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
H3, H57.6 - 7.8
H2, H66.8 - 7.0
H8 (cyclopropyl CH)2.5 - 2.8
H9 (cyclopropyl CH₂)0.7 - 1.0
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the iodine (C4) will be significantly shielded, appearing at a lower chemical shift. The carbon attached to the nitrogen (C1) will be deshielded.

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • Cyclopropyl Carbons: Two signals are expected for the cyclopropyl group: one for the methine carbon (C8) and one for the two equivalent methylene carbons (C9).

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1145 - 150
C2, C6115 - 120
C3, C5138 - 142
C485 - 90
CF₃120 - 125
C8 (cyclopropyl CH)30 - 35
C9 (cyclopropyl CH₂)8 - 12
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection of fluorinated compounds.[2]

  • Trifluoromethyl Group: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[3] The chemical shift is sensitive to the electronic environment; being attached to a nitrogen on an aromatic ring, a chemical shift in the range of -60 to -70 ppm (relative to CFCl₃) is anticipated.[4]

Predicted ¹⁹F NMR Data
Fluorine Assignment Predicted Chemical Shift (δ, ppm)
CF₃-60 to -70

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted key absorption bands are summarized below.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Cyclopropyl C-H Stretch2990 - 3010
Aromatic C=C Stretch1580 - 1610, 1470 - 1500
C-N Stretch1250 - 1350
C-F Stretch (CF₃)1100 - 1200
C-I Stretch500 - 600

Predicted Mass Spectrometry (MS) Data

Under electrospray ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺. The molecular weight of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (C₁₀H₉F₃IN) is 343.08 g/mol .

  • Molecular Ion: A strong signal is expected for the protonated molecular ion at m/z 344.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways.[5][6]

    • Loss of a trifluoromethyl radical (•CF₃): This would lead to a fragment ion at m/z 275.

    • Loss of iodine radical (•I): This would result in a fragment at m/z 217.

    • Cleavage of the N-cyclopropyl bond: Loss of the cyclopropyl group could occur, although fragmentation of the ring itself is also possible.

Predicted ESI-MS Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
344[C₁₀H₁₀F₃IN]⁺
275[C₁₀H₁₀IN]⁺
217[C₁₀H₁₀F₃N]⁺

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reliable data for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the following experimental protocols are recommended.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock on deuterium signal and shim magnet acq1->acq2 acq3 Tune and match probe for ¹H, ¹³C, and ¹⁹F nuclei acq2->acq3 acq4 Acquire 1D spectra (¹H, ¹³C{¹H}, ¹⁹F{¹H}) acq3->acq4 proc1 Fourier transform FID acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS or solvent residual peak) proc2->proc3 proc4 Integrate signals (¹H) and pick peaks proc3->proc4

Sources

Strategic Synthesis and Starting Material Selection for N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized fluorinated anilines requires meticulous strategic planning to navigate competing electronic deactivations and steric hurdles. This technical guide provides an in-depth roadmap for synthesizing N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline , a highly specialized building block with profound applications in medicinal chemistry and agrochemical development. By analyzing the causality behind retrosynthetic disconnections, we establish a self-validating synthetic sequence that prioritizes early-stage halogenation and late-stage N-trifluoromethylation using bench-stable reagents.

Strategic Retrosynthetic Analysis & Causality

When designing a synthetic route for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the sequence of functional group installation is the most critical parameter dictating overall yield and scalability.

The Electronic Deactivation Hurdle: The N-trifluoromethyl (-CF₃) group is profoundly electron-withdrawing. If N-cyclopropyl-N-(trifluoromethyl)aniline were synthesized first, the aniline core would become severely electron-deficient. This would render late-stage electrophilic aromatic substitution (EAS)—such as para-iodination—nearly impossible without exceedingly harsh conditions (e.g., I₂/H₅IO₆ in concentrated sulfuric acid), which typically lead to substrate decomposition.

The Solution (Expertise & Experience): To bypass this electronic deactivation, the optimal strategy dictates that the 4-iodo substituent must be present in the initial starting material. Starting with commercially available 4-iodoaniline ensures the halogen is securely installed before the deactivating -CF₃ group is introduced. The sequence therefore flows from N-cyclopropylation to a final, highly selective N-trifluoromethylation.

Retrosynthesis Target N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline Intermediate N-cyclopropyl-4-iodoaniline Target->Intermediate N-Trifluoromethylation Disconnection Reagents CS2 + AgF Target->Reagents SM1 4-Iodoaniline Intermediate->SM1 Chan-Lam Coupling SM2 Cyclopropylboronic Acid Intermediate->SM2

Caption: Retrosynthetic logic prioritizing early halogenation to avoid EAS deactivation.

Starting Material and Reagent Inventory

The selection of starting materials must balance reactivity, bench stability, and operational safety. We avoid gaseous CF₃I and unstable cyclopropanone equivalents in favor of robust, solid-state reagents.

Material / ReagentRole in SynthesisCAS NumberStrategic Rationale
4-Iodoaniline Aromatic Core540-38-5Pre-installed iodine avoids late-stage EAS deactivation by the -CF₃ group.
Cyclopropylboronic acid Alkylating Agent411235-57-9Enables mild Chan-Lam coupling, avoiding the harsh conditions of alkyl halides.
Carbon Disulfide (CS₂) C1 Synthon75-15-0Forms a directing dithiocarbamate intermediate for absolute N-selectivity[1].
Silver Fluoride (AgF) Fluorinating Agent7775-41-9Drives the thermodynamically favorable desulfurization-fluorination cascade[2].

Mechanistic Insights into N-Trifluoromethylation

Historically, N-trifluoromethylation of secondary amines relied on electrophilic reagents like Togni's reagent. However, these often lead to competitive C-H trifluoromethylation on the aromatic ring due to the high reactivity of radical/cationic intermediates[3].

To achieve absolute N-selectivity, a formal umpolung/desulfurization cascade is employed[4]. As demonstrated in 1[1], the secondary amine first reacts with carbon disulfide (CS₂) to form a carbamodithioic acid adduct. This intermediate effectively "locks" the reactivity at the nitrogen center. Subsequent addition of Silver Fluoride (AgF) drives a thermodynamically favorable desulfurization (precipitating insoluble Ag₂S) and sequential fluorination, passing through a highly reactive thiocarbamoyl fluoride intermediate to yield the final N-CF₃ group[2].

Mechanism Amine Secondary Amine Adduct Carbamodithioic Acid Amine->Adduct CS2 CS2 CS2->Adduct TCF Thiocarbamoyl Fluoride Adduct->TCF - Ag2S AgF1 AgF AgF1->TCF Product N-CF3 Amine TCF->Product - Ag2S AgF2 AgF AgF2->Product

Caption: Mechanistic pathway of one-pot N-trifluoromethylation using CS2 and AgF.

Quantitative Comparison of Trifluoromethylation Strategies
Reagent SystemTypical Yield (%)Reaction TempSelectivity (N vs C)Operational Safety
CF₃I / Base < 20%80 °C (Pressure)PoorLow (Gaseous, Ozone-depleting)
Togni's Reagent 15 - 30%60 °CPoor (C-CF₃ byproducts)Moderate
(Me₄N)SCF₃ / AgF 85%25 °CExcellentHigh[4]
CS₂ / AgF 92% 40 °C Excellent High (Bench-stable liquids/solids) [1]

Validated Experimental Protocols

The following protocols form a self-validating system, designed to maximize yield while minimizing hazardous byproducts.

Protocol A: Synthesis of N-Cyclopropyl-4-iodoaniline (Chan-Lam Coupling)
  • Reaction Setup: Charge an oven-dried round-bottom flask with 4-iodoaniline (10.0 mmol, 2.19 g) and cyclopropylboronic acid (20.0 mmol, 1.72 g).

  • Catalyst & Base Addition: Add copper(II) acetate (2.0 mmol, 0.36 g), sodium carbonate (20.0 mmol, 2.12 g), and 2,2'-bipyridine (2.0 mmol, 0.31 g) to the flask.

  • Solvent & Atmosphere: Suspend the mixture in 1,2-dichloroethane (DCE, 40 mL). Do not purge with inert gas; the reaction requires an open-air atmosphere (O₂) to turn over the Cu(II)/Cu(III) catalytic cycle.

  • Execution: Stir the reaction mixture vigorously at 70 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove copper salts, washing the pad with ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to afford pure N-cyclopropyl-4-iodoaniline.

Protocol B: One-Pot N-Trifluoromethylation using CS₂/AgF

Note: This protocol is adapted from the robust methodologies described in recent literature for the late-stage functionalization of complex amines[1].

  • Reagent Charging: To an oven-dried sealed tube, add N-cyclopropyl-4-iodoaniline (0.2 mmol, 51.8 mg), silver fluoride (AgF, 1.2 mmol, 148.6 mg), and 4-pyrrolidinopyridine (0.2 mmol, 29.6 mg)[1].

  • Solvent Addition: Add anhydrous ethyl acetate (1.5 mL) to the tube under a strict nitrogen atmosphere to prevent premature AgF degradation[1].

  • CS₂ Introduction: Prepare a stock solution of carbon disulfide (CS₂, 0.24 mmol, 18.3 mg) in ethyl acetate (0.5 mL). Add this solution dropwise to the reaction mixture[1].

  • Reaction: Seal the tube securely and stir the suspension at 40 °C for 20 hours[1].

  • Precipitation & Filtration: Upon completion, dilute the mixture with a non-polar solvent (e.g., hexanes) to fully precipitate the silver sulfide (Ag₂S) and unreacted AgF salts[2]. Filter the suspension through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography to isolate the target molecule, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline .

References

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry | 1

  • Application Notes: Synthesis of N-Trifluoromethyl Amines | BenchChem | 2

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society | 3

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me₄N)SCF₃ | ChemRxiv | 4

Sources

The Trifluoromethylaniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activities of Trifluoromethylaniline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, and among the various fluorinated motifs, the trifluoromethyl group (-CF₃) stands out for its profound impact on a compound's pharmacological profile. This guide provides a comprehensive exploration of the biological activities of trifluoromethylaniline derivatives, a class of compounds that has demonstrated significant potential across a spectrum of therapeutic areas. The unique electronic properties of the -CF₃ group, including its high electronegativity and lipophilicity, bestow upon these derivatives enhanced metabolic stability, improved binding affinity to biological targets, and increased membrane permeability.[1][2] These attributes have propelled the investigation of trifluoromethylaniline derivatives as promising candidates for anticancer, antimicrobial, and anti-inflammatory agents. This document will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, offering detailed experimental protocols and data-driven insights to guide future drug discovery efforts.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Trifluoromethylaniline derivatives have emerged as a rich source of novel anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanisms underlying their antitumor activity are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

A prevalent mechanism of action for many trifluoromethylaniline-containing compounds, particularly those integrated into heterocyclic scaffolds like quinolines, is the inhibition of tubulin polymerization.[7] By binding to the colchicine binding site on tubulin, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Furthermore, many of these derivatives function as kinase inhibitors, targeting critical signaling pathways that are frequently dysregulated in cancer.[1] One such pathway is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][5] By inhibiting key kinases within this cascade, trifluoromethylaniline derivatives can effectively suppress tumor growth. Some derivatives have also been shown to target other kinases such as Pim-1 kinase and Src kinase.[8]

The induction of apoptosis, or programmed cell death, is another key feature of the anticancer activity of these compounds.[9][10] Studies have shown that trifluoromethylaniline derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of pro- and anti-apoptotic proteins, such as those in the BCL-2 family, leading to the activation of caspases, the executioners of apoptosis.[4][9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation TFM_Derivative Trifluoromethylaniline Derivative TFM_Derivative->PI3K inhibits Antimicrobial_Workflow Start Bacterial Culture MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Biofilm_Assay Biofilm Inhibition/ Eradication Assay Start->Biofilm_Assay Planktonic_Activity Planktonic Growth Inhibition MIC_Assay->Planktonic_Activity Mechanism_Study Mechanism of Action Studies Planktonic_Activity->Mechanism_Study Biofilm_Activity Anti-Biofilm Efficacy Biofilm_Assay->Biofilm_Activity Biofilm_Activity->Mechanism_Study Cell_Membrane Cell Membrane Disruption Mechanism_Study->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition Mechanism_Study->Enzyme_Inhibition

Figure 2: Experimental workflow for evaluating the antimicrobial and antibiofilm activity of trifluoromethylaniline derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100[11]
2-iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50[11]
N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 8) Bacillus mycoides4.88[12]
Escherichia coli4.88[12]
Candida albicans4.88[12]
Experimental Protocol: Bacterial Biofilm Inhibition Assay

The crystal violet staining method is a common and reliable technique for quantifying biofilm formation and assessing the efficacy of anti-biofilm agents. [13][14] Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • Trifluoromethylaniline derivative stock solution

  • Crystal violet solution (0.1%)

  • 30% Acetic acid or 95% Ethanol

  • Sterile physiological saline or PBS

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into the appropriate growth medium and incubate overnight. The next day, dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Plate Setup: Add 180 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 20 µL of serial dilutions of the trifluoromethylaniline derivative to the respective wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at an optimal temperature (e.g., 37°C) for 24 to 48 hours.

  • Washing and Staining: After incubation, carefully discard the planktonic (free-floating) bacteria. Gently wash the wells twice with 200 µL of sterile saline or PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification: Discard the crystal violet solution and wash the wells again with saline or PBS. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 15 minutes with gentle shaking.

  • Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new plate and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the positive control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylaniline derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory response. [15][16]

Mechanism of Action: Targeting COX and LOX Enzymes

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins. [15][16]Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. [15]By dually inhibiting these pathways, trifluoromethylaniline derivatives can effectively reduce the production of key inflammatory molecules.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro assessment of COX-2 inhibitory activity is a crucial step in the evaluation of potential anti-inflammatory drugs. [17] Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Trifluoromethylaniline derivative stock solution

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the purified COX-2 enzyme in the assay buffer. Prepare serial dilutions of the trifluoromethylaniline derivative.

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme solution to each well. Add the diluted compound solutions to the test wells and a vehicle control to the control wells. Pre-incubate for a short period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of prostaglandin produced.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control. The IC₅₀ value is determined from a dose-response curve.

Synthesis of Trifluoromethylaniline Derivatives: A General Approach

The synthesis of trifluoromethylaniline derivatives often involves standard organic chemistry transformations. A common route is the N-alkylation or N-arylation of a commercially available trifluoromethylaniline precursor. [1]

General Protocol for N-Propylation of 3-(Trifluoromethyl)aniline

This protocol describes a representative procedure for the synthesis of N-propyl-3-(trifluoromethyl)aniline. [1] Materials:

  • 3-(Trifluoromethyl)aniline

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add propyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-propyl-3-(trifluoromethyl)aniline.

Conclusion and Future Perspectives

Trifluoromethylaniline derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, translate into a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to further explore and exploit the therapeutic potential of this privileged scaffold. Future research should focus on elucidating more detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic profiles, and identifying novel biological targets to develop next-generation therapeutics based on the trifluoromethylaniline core.

References

  • Filo. (2025, September 22). Aniline derivatives as antimicrobial agent. [Link]

  • Quinoline Based Compounds for Cancer Therapy. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10).
  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. (2019, February 11).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Oreate AI Blog. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

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  • MTT Cell Assay Protocol. (n.d.).
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  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, October 8).
  • Efficient Synthesis of O-Trifluoromethyl Aniline. (n.d.). Scribd.
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives as Potential Anticancer Agents. (2026, February 11).
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). PMC.
  • Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains. (2018, November 3). PMC.
  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2025, December 20).
  • Biofilm Form
  • Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules. (2024, June 12). RSC Publishing.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PMC.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, October 11). Taylor & Francis.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22).
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. (2023, November 30). PMC.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, January 13). PubMed.

Sources

An In-depth Technical Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Novel Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. As a trifluoromethylated and cyclopropanated aniline derivative, this compound stands at the intersection of several key areas in modern medicinal chemistry. The strategic incorporation of a cyclopropyl group can enhance metabolic stability and potency, while the trifluoromethyl group is known to improve pharmacokinetic properties. The presence of an iodo-substituent at the 4-position offers a versatile handle for further synthetic modifications, particularly through cross-coupling reactions. This document details a proposed synthetic pathway, predicted physicochemical properties, and potential applications in drug development, positioning this molecule as a valuable building block for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Value of Fluorinated and Cyclopropanated Scaffolds

The design of new molecular entities with improved pharmacological profiles is a central goal in drug discovery. The introduction of specific functional groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. Among the most impactful modifications are the incorporation of cyclopropyl and trifluoromethyl moieties.

The cyclopropyl group is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2] Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby improving binding affinity.[3] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

The trifluoromethyl (CF3) group is another privileged functional group in medicinal chemistry.[5][6][7] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[8][9][10] The replacement of a methyl group with a trifluoromethyl group can block metabolic pathways and improve the overall pharmacokinetic profile of a drug candidate.[8]

The combination of these two powerful functionalities, along with a synthetically versatile iodinated aromatic ring, makes N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline a highly attractive scaffold for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][11]

Proposed Synthesis and Mechanistic Considerations

A multi-step synthetic approach is proposed for the preparation of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, starting from commercially available 4-iodoaniline. This pathway is designed to be efficient and scalable, leveraging well-established synthetic transformations.

Synthesis_Pathway A 4-Iodoaniline B N-Cyclopropyl-4-iodoaniline A->B N-Cyclopropylation [(1-Ethoxycyclopropyl)oxy]trimethylsilane, AcOH, NaBH4 C N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline B->C N-Trifluoromethylation Togni's Reagent or Umemoto's Reagent

Caption: Proposed synthetic pathway for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Step 1: N-Cyclopropylation of 4-Iodoaniline

The introduction of the cyclopropyl group onto the aniline nitrogen can be achieved through a direct condensation reaction with [(1-ethoxycyclopropyl)oxy]trimethylsilane, followed by reduction.[12]

  • Protocol:

    • To a solution of 4-iodoaniline in an alcoholic solvent (e.g., methanol or ethanol), add acetic acid.

    • Add [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise at room temperature.

    • Stir the mixture for several hours until the formation of the intermediate 1-alkoxy-1-anilinocyclopropane is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and acid under reduced pressure.

    • Dissolve the crude intermediate in a suitable solvent like Tetrahydrofuran (THF).

    • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-cyclopropyl-4-iodoaniline.

  • Mechanistic Insight: This reaction proceeds via the formation of an iminium intermediate from the condensation of the aniline with the cyclopropanone equivalent. Subsequent reduction of this intermediate affords the desired N-cyclopropylaniline. This method avoids the use of unstable cyclopropyl halides.[12]

Step 2: N-Trifluoromethylation of N-Cyclopropyl-4-iodoaniline

The final step involves the introduction of the trifluoromethyl group onto the nitrogen atom. This can be accomplished using an electrophilic trifluoromethylating reagent, such as Togni's or Umemoto's reagents.[13][14][15][16]

  • Protocol:

    • Dissolve N-cyclopropyl-4-iodoaniline in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a suitable base, such as a non-nucleophilic organic base (e.g., 2,6-lutidine) or an inorganic base like cesium carbonate.

    • Add the electrophilic trifluoromethylating reagent (e.g., Togni's Reagent II or an S-(trifluoromethyl)dibenzothiophenium salt) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by flash column chromatography.

  • Mechanistic Insight: The reaction proceeds via the deprotonation of the secondary amine to form a nucleophilic amide, which then attacks the electrophilic trifluoromethyl source. The choice of reagent and conditions can be critical for achieving high yields and minimizing side reactions.[15][17]

Physicochemical Properties

The predicted physicochemical properties of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for understanding its potential behavior in biological systems and for guiding its use in further synthetic applications.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 343.09 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) ~4.5High lipophilicity suggests good membrane permeability.
Topological Polar Surface Area (TPSA) ~12.0 ŲLow TPSA indicates good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0Reduced potential for metabolic hydroxylation.
Hydrogen Bond Acceptors 1 (N atom)Potential for specific interactions with biological targets.
pKa (Basicity of N) Very lowThe strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen, which can impact binding and solubility.[5]

Reactivity and Applications in Drug Discovery

The true value of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline lies in its potential as a versatile building block for the synthesis of more complex molecules. The aryl iodide functionality is a key handle for a variety of palladium-catalyzed cross-coupling reactions.[18]

Applications A N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline B Suzuki Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Heck Coupling (Alkenes) A->E

Sources

Discovery and Initial Synthesis of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (-CF3) group onto nitrogen atoms is a transformative strategy in medicinal chemistry and agrochemical development. It dramatically modulates the basicity of the parent amine due to the strong electron-withdrawing nature of fluorine, while simultaneously enhancing metabolic stability, lipophilicity, and membrane permeability.

The target compound, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline , is a highly specialized, multifunctional building block designed for advanced drug discovery:

  • N-CF3 Group: Modulates pharmacokinetics and protects the amine from oxidative dealkylation.

  • N-Cyclopropyl Group: Imparts conformational rigidity and steric bulk, often improving target-binding affinity by locking the molecule into a bioactive conformation.

  • Para-Iodo Substituent: Acts as a versatile electrophilic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Historically, the synthesis of N-CF3 anilines has been plagued by the instability of N-CF3 intermediates, defluorination side reactions, and poor regioselectivity (e.g., competing ortho/para-ring trifluoromethylation). To overcome these hurdles and preserve the sensitive carbon-iodine bond, we employ a state-of-the-art desulfurative fluorination methodology.

Retrosynthetic Analysis & Workflow

Our retrosynthetic strategy disconnects the target molecule into commercially available 4-iodoaniline.

Step 1: N-Cyclopropylation. Traditional reductive amination is impractical here because the necessary reagent, cyclopropanone, is highly unstable and difficult to handle. Instead, we utilize a Chan-Lam cross-coupling approach with cyclopropylboronic acid. This provides the secondary amine intermediate, N-cyclopropyl-4-iodoaniline, in high yield under mild oxidative conditions.

Step 2: N-Trifluoromethylation. We deliberately bypass traditional electrophilic CF3 reagents (like Togni's reagent), which can inadvertently react with the electron-rich aromatic ring or cause radical-induced deiodination. Instead, we leverage a recent breakthrough methodology utilizing carbon disulfide (CS2) and silver fluoride (AgF) . This method selectively forms a dithiocarbamate intermediate that undergoes rapid desulfurative fluorination, perfectly tolerating the aryl iodide.

SyntheticWorkflow SM 4-Iodoaniline (Starting Material) Step1 Chan-Lam Coupling Cyclopropylboronic acid, Cu(OAc)2 SM->Step1 Int N-Cyclopropyl-4-iodoaniline (Intermediate) Step1->Int Step2 N-Trifluoromethylation CS2, AgF Int->Step2 Product N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (Target) Step2->Product

Figure 1: Two-step synthetic workflow for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Cyclopropyl-4-iodoaniline (Chan-Lam Coupling)

Causality Note: Copper(II) acetate acts as the oxidant and catalyst. The 2,2'-bipyridine ligand is critical; it stabilizes the Cu(II)/Cu(III) catalytic cycle, ensuring efficient transmetalation from the boronic acid to the amine while preventing copper precipitation.

Step-by-Step Procedure:

  • To a flame-dried 100 mL Schlenk flask, add 4-iodoaniline (10.0 mmol, 2.19 g), cyclopropylboronic acid (20.0 mmol, 1.72 g), Cu(OAc)2 (1.0 mmol, 181 mg), 2,2'-bipyridine (1.0 mmol, 156 mg), and Na2CO3 (20.0 mmol, 2.12 g).

  • Suspend the mixture in anhydrous dichloroethane (DCE, 40 mL).

  • Stir the reaction mixture vigorously at 70 °C under an oxygen atmosphere (using an O2 balloon) for 24 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the highly polar primary amine spot confirms successful coupling.

  • Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the filter cake with dichloromethane (50 mL).

  • Concentrate the filtrate in vacuo and purify via silica gel flash chromatography to afford the intermediate as a pale yellow oil.

Protocol B: Synthesis of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Causality Note: The addition of CS2 converts the secondary amine into a nucleophilic dithiocarbamate. AgF serves a dual purpose: the silver cation (Ag+) acts as a powerful thiophilic agent to drive desulfurization (precipitating as Ag2S, Ksp = 6.3 × 10⁻⁵⁰), while the fluoride anion (F-) provides the necessary fluorine atoms for the -CF3 group .

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-cyclopropyl-4-iodoaniline (2.0 mmol, 518 mg) and anhydrous acetonitrile (MeCN, 10 mL).

  • Add carbon disulfide (CS2, 6.0 mmol, 360 µL) dropwise. Stir at room temperature for 30 minutes to allow complete formation of the dithiocarbamate adduct.

  • Add Silver Fluoride (AgF, 12.0 mmol, 1.52 g) in a single portion. Caution: AgF is highly light and moisture sensitive; handle strictly under inert atmosphere.

  • Seal the vial, remove it from the glovebox, and heat at 60 °C for 12 hours.

    • Self-Validation: The reaction mixture will progressively turn deep black due to the precipitation of Ag2S. This visual cue is a direct indicator of successful desulfurization.

  • Cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a short pad of neutral alumina to remove all silver salts.

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the target N-CF3 compound.

Quantitative Data: Optimization of N-Trifluoromethylation

To validate the necessity of the AgF/CS2 system and optimize the yield of the final step, we conducted a systematic evaluation of reaction parameters.

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1CS2 (3 eq), AgF (6 eq)MeCN601282% Optimal conditions; complete conversion.
2CS2 (3 eq), AgF (6 eq)DMF601245%Strong solvent coordination competes with Ag+ thiophilicity.
3CS2 (3 eq), AgF (6 eq)DCM601230%Poor solubility of AgF limits the reaction rate.
4CS2 (3 eq), TBAF (6 eq)MeCN6012TraceLack of Ag+ prevents desulfurization; intermediate stalls.
5CS2 (3 eq), AgF (6 eq)MeCN252455%Lower thermal energy results in incomplete fluorination.

Table 1: Optimization parameters for the desulfurative fluorination step.

Mechanistic Insights

The success of this protocol hinges on the precise orchestration of bond-breaking and bond-forming events. As illustrated in the pathway below, the reaction avoids free-radical intermediates that would otherwise cause deiodination of the aryl ring (a common failure point when using photoredox-catalyzed N-trifluoromethyl hydroxylamine reagents ). Instead, it proceeds through a highly ordered desulfurative fluorination cascade.

Mechanism Amine Secondary Amine (N-Cyclopropyl-4-iodoaniline) Dithiocarbamate Dithiocarbamate Adduct Amine->Dithiocarbamate Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Desulfurization Desulfurative Fluorination (Formation of Ag2S) Dithiocarbamate->Desulfurization Ag+ Coordination AgF Silver Fluoride (AgF) AgF->Desulfurization F- Transfer Product N-CF3 Product Desulfurization->Product C-F Bond Formation

Figure 2: Mechanistic pathway of AgF-mediated desulfurative fluorination of the dithiocarbamate.

The thermodynamic driving force of this reaction is the irreversible formation of silver sulfide (Ag2S). By utilizing this thermodynamically favorable sink, the reaction selectively installs the CF3 group on the nitrogen atom, ensuring the molecule remains viable for subsequent cross-coupling applications.

References

  • Song, H., Wang, Q., Wang, X., Zhang, Y., Duan, X.-H., & Hu, M. (2025). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry, 7(2), 381-391.[Link]

  • Liu, S., Huang, Y., Wang, J., Qing, F.-L., & Xu, X.-H. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962-1970.[Link]

Methodological & Application

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Executive Summary

The incorporation of fluorinated moieties into small molecules is a cornerstone of modern drug discovery. While C -trifluoromethylation is well-established, the N -trifluoromethyl ( N -CF₃) group remains an underexplored, highly valuable motif due to historical synthetic challenges[1]. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline serves as a premium bifunctional building block. It combines the metabolic stability and lipophilicity of the N -CF₃ and cyclopropyl groups with the highly reactive 4-iodo handle, perfectly primed for palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide details the mechanistic rationale, optimization data, and a self-validating protocol for utilizing this compound in carbon-carbon bond formation.

Chemical Rationale: The N -CF₃ and Cyclopropyl Advantage

The design of this building block is highly intentional for medicinal chemistry applications:

  • The N -CF₃ Motif : Unlike standard N -methyl groups which are prone to oxidative demethylation by cytochrome P450 enzymes, the N -CF₃ group is metabolically inert. It serves as a superior bioisostere for N -isopropyl or N -tert-butyl groups, significantly enhancing membrane permeability and lipophilicity (LogD) without increasing the basicity of the amine[2].

  • The N -Cyclopropyl Group : This ring introduces conformational restriction, locking the aniline nitrogen into a specific geometry that can improve target binding affinity while further protecting the nitrogen from enzymatic degradation.

  • The 4-Iodo Handle : In palladium catalysis, the reactivity of aryl halides follows the trend I > OTf > Br >> Cl[3]. The para-iodine atom ensures that the oxidative addition step is kinetically favored, allowing for mild reaction conditions that tolerate sensitive functional groups on the coupling partner.

Mechanistic Causality in Palladium Catalysis

To successfully couple N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, one must understand how its unique electronics influence the Suzuki-Miyaura catalytic cycle.

The N -CF₃ group is powerfully electron-withdrawing via inductive effects (-I). This depletes electron density from the aniline core.

  • Oxidative Addition : The electron-deficient nature of the aryl ring lowers the energy of the C–I Lowest Unoccupied Molecular Orbital (LUMO). This actually accelerates the oxidative addition of the electron-rich Pd(0) active species into the C–I bond[4].

  • Transmetalation : Conversely, the resulting electron-poor Pd(II) intermediate can exhibit a higher activation barrier for transmetalation. To overcome this, the protocol must utilize a strong, highly nucleophilic boronate complex. This necessitates a biphasic or miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O) and a competent base (e.g., Cs₂CO₃) to rapidly convert the boronic acid into a reactive "ate" complex[3].

SuzukiCycle Pd0 Pd(0) Active Species Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I) Pd0->OxAdd + Ar-I TransMet Transmetalation Pd(II)(Ar)(Ar') OxAdd->TransMet + Ar'-B(OH)2 - Base·HI TransMet->Pd0 Reductive Elimination Product Biaryl Product (N-CF3-Cyclopropyl) TransMet->Product ArI N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline ArI->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling tailored for the electron-deficient N-CF3 aniline.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with a standard electron-neutral arylboronic acid. The data highlights the necessity of a strong base and a miscible aqueous solvent to drive the transmetalation step.

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O (4:1)901265%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90882%
3Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90694%
4Pd(OAc)₂ / SPhos (2%/4%)K₃PO₄ (2.5)THF/H₂O (4:1)801288%

Note: Yields determined by HPLC using an internal standard. Entry 3 represents the optimal balance of catalyst stability and transmetalation efficiency.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and high yields.

Materials Required:
  • Aryl Halide : N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Arylboronic acid or heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base : Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent : 1,4-Dioxane / Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and Cs₂CO₃.

  • Add 8 mL of 1,4-Dioxane and 2 mL of Deionized Water.

  • Causality Check: Degas the mixture by sparging with Argon or Nitrogen for at least 15 minutes. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.

Step 2: Catalyst Activation

  • Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂ catalyst.

  • Reseal the flask and purge the headspace with inert gas for an additional 2 minutes.

Step 3: Reaction Execution & Monitoring

  • Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The complete consumption of the highly UV-active starting material (aryl iodide) and the appearance of the product mass confirms successful oxidative addition and transmetalation.

Step 4: Workup & Extraction

  • Once LC-MS confirms >95% conversion (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of Water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The highly lipophilic N -CF₃-cyclopropyl moiety ensures the product will elute significantly faster than unreacted boronic acid or protodeboronated byproducts.

References

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: Journal of Medicinal Chemistry URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI Catalysts URL:[Link]

Sources

The Strategic Application of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties to drug candidates is relentless. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline emerges as a highly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, detailing its physicochemical properties, key synthetic transformations, and exemplary protocols for its incorporation into advanced pharmaceutical intermediates.

The unique combination of a cyclopropyl group, a trifluoromethyl group, and an iodo-functionalized aniline ring provides a trifecta of desirable attributes for drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability.[1][2][3] The N-cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[4] Finally, the iodo-substituent at the 4-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[5][6]

This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the application of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, empowering researchers to leverage its full potential in the discovery and development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1160424-90-7
Molecular Formula C₁₀H₉F₃IN
Molecular Weight 327.09 g/mol
Appearance Off-white to yellow solidInferred from similar compounds
Solubility Soluble in common organic solvents such as DMF, DMSO, THF, and Dichloromethane. Poorly soluble in water.[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Information:

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent makes N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.

Diagram of Key Synthetic Pathways:

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction main N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base main->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base main->sonogashira_reagents heck_reagents Alkene Pd Catalyst, Base main->heck_reagents suzuki_product Biaryl Derivatives suzuki_reagents->suzuki_product buchwald_product Diaryl/Arylalkyl Amines buchwald_reagents->buchwald_product sonogashira_product Alkynyl Anilines sonogashira_reagents->sonogashira_product heck_product Styrenyl Derivatives heck_reagents->heck_product

Caption: Key cross-coupling reactions of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many APIs.

Workflow for Suzuki-Miyaura Coupling:

G start Reaction Setup (Inert Atmosphere) reagents Add N-cyclopropyl-4-iodo-N- (trifluoromethyl)aniline, Arylboronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand in Solvent reagents->catalyst reaction Heat Reaction (e.g., 80-110 °C) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol:

  • Materials:

    • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous toluene and water (e.g., 10:1 v/v)

    • Schlenk flask or sealed reaction vial

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To an oven-dried Schlenk flask, add N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask, followed by water.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of amines.[11] This reaction is of paramount importance in the synthesis of diarylamines and other N-arylated compounds found in numerous pharmaceuticals.

Exemplary Protocol:

  • Materials:

    • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

    • XPhos (3-6 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv)

    • Anhydrous toluene or dioxane

    • Schlenk flask or sealed reaction vial

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask.

    • Add N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline and the amine, followed by the anhydrous solvent.

    • Seal the flask and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for the synthesis of alkynyl anilines, which are versatile intermediates for the construction of heterocycles and other complex molecular targets.

Exemplary Protocol:

  • Materials:

    • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as both base and solvent, or as a base in a solvent like THF or DMF.

    • Schlenk flask

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent (if not using an amine as the solvent) and the amine base.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This transformation is useful for introducing vinyl groups, which can then be further functionalized.

Exemplary Protocol:

  • Materials:

    • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv)

    • Alkene (e.g., styrene, acrylate) (1.5-2.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 2-10 mol%)

    • Triethylamine (TEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Anhydrous DMF or acetonitrile

    • Sealed reaction tube

  • Procedure:

    • In a sealed tube, combine N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, Pd(OAc)₂, and P(o-tol)₃.

    • Add the anhydrous solvent, the base, and the alkene.

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Perspectives

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline stands as a strategically designed building block with immense potential for the synthesis of novel APIs. Its unique combination of a trifluoromethyl group for enhanced metabolic stability and lipophilicity, an N-cyclopropyl group for conformational constraint, and a versatile iodinated handle for cross-coupling reactions makes it a valuable asset in the medicinal chemist's toolbox. The exemplary protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings serve as a robust starting point for researchers to explore the rich chemistry of this compound and to construct diverse and complex molecular architectures. As the demand for innovative therapeutics continues to grow, the judicious application of such well-designed building blocks will be instrumental in accelerating the pace of drug discovery and development.

References

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6291. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]

  • PubChem. (n.d.). 4-Cyclopropylaniline. Retrieved from [Link]

  • Ma, D., & Zhang, Y. (2020). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Accounts of Chemical Research, 53(10), 2364–2379. [Link]

  • Organic Syntheses. (n.d.). 1-(2-(1-Propynyl)phenyl)pyrrole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • Yanai, H., Okubo, K., & Taguchi, T. (2011). Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines. Organic Letters, 13(15), 4004–4007. [Link]

  • Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Al-Abri, Z., & Al-Harrasi, A. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 293, 110258. [Link]

  • Barcellos, T., & Lenardão, E. J. (2023). Synthesis of chalcogen-functionalized 4H-chromen-4-ones via cyclization/chalcogenation of alkynyl aryl ketones mediated by Selectfluor®. New Journal of Chemistry, 47(1), 133–141. [Link]

Sources

Application Note: Late-Stage Radiolabeling Strategies for N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of central nervous system (CNS) radiotracers requires a delicate balance of lipophilicity, target affinity, and metabolic stability. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a highly specialized, rationally designed precursor that serves as a versatile synthon for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging probes.

From a structural perspective, this scaffold offers three distinct advantages:

  • Metabolic Shielding: Secondary and tertiary anilines are notoriously prone to rapid oxidative N-dealkylation by hepatic Cytochrome P450 enzymes, which can release brain-penetrant radiometabolites that confound imaging data. The rare N-(trifluoromethyl) group is highly electron-withdrawing and sterically demanding, effectively blocking this metabolic liability.

  • BBB Penetration: The N-cyclopropyl moiety provides conformational rigidity and enhances the overall lipophilicity (LogP) of the molecule, driving efficient crossing of the blood-brain barrier (BBB).

  • Divergent Radiolabeling: The para-iodo substituent acts as an ideal leaving group for late-stage, transition-metal-mediated radiohalogenation, allowing the same precursor to be used for both [18F]fluorination and[123I]/[125I]radioiodination.

Mechanistic Insights: The Role of the 4-Iodo Handle

Direct nucleophilic aromatic substitution (SNAr) with [18F]fluoride on unactivated, electron-neutral arenes is kinetically unfavorable. Historically, this limited radiolabeling to highly activated rings or required complex leaving groups like iodonium salts.

However, the advent of copper-mediated radiofluorination (CMRF) has revolutionized this space. By utilizing copper catalysts, the reaction mechanism shifts from SNAr to an oxidative addition/reductive elimination cycle. The Cu(I) species undergoes oxidative addition into the Ar–I bond, forming a transient Cu(III)-aryl intermediate. This effectively overcomes the high activation barrier for Ar–I bond cleavage, enabling the direct conversion of aryl iodides to aryl fluorides using widely available [18F]KF[1],[2].

Conversely, for SPECT imaging or in vitro autoradiography, the 4-iodo handle can undergo isotopic exchange . While this process is thermodynamically neutral, the addition of Cu(II) salts catalyzes the reaction by forming an intermediate Cu–aryl halide complex, which drastically lowers the activation energy required for the nucleophilic attack of radioactive [125I]iodide[3].

Radiosynthetic Workflows

The following protocols outline the self-validating, step-by-step methodologies for generating both PET and SPECT tracers from the title precursor.

Protocol A: Copper-Mediated Nucleophilic [18F]Fluorination

Rationale: This method utilizes Cu(OTf)₂ and pyridine to stabilize the highly reactive Cu(III) intermediate, preventing premature proto-demetalation and ensuring high molar activity.

Step-by-Step Methodology:

  • Isotope Preparation & Azeotropic Drying: Elute cyclotron-produced [18F]fluoride (1–5 GBq) from a QMA carbonate cartridge into a V-vial using a solution of K₂CO₃ (1.5 mg) and Kryptofix-222 (10 mg) in MeCN/H₂O. Azeotropically dry the mixture at 110 °C under a gentle helium stream, adding anhydrous MeCN (3 × 1 mL) to ensure complete water removal. Causality: Water tightly solvates the fluoride anion via hydrogen bonding, rendering it nucleophilically inert. Kryptofix-222 sequesters the K⁺ counter-ion, generating a "naked", highly reactive [18F]F⁻ species.

  • Complexation & Reaction: Reconstitute the dried [18F]KF complex in 0.4 mL of anhydrous DMF. In a separate vial, dissolve N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (5.0 mg, ~14 µmol) and Cu(OTf)₂ (10.0 mg, ~27 µmol) in 0.4 mL of a DMF/Pyridine mixture (9:1 v/v). Transfer the precursor/catalyst solution to the [18F]KF vial. Seal and heat at 110 °C for 20 minutes.

  • Quenching & Solid-Phase Extraction (SPE): Cool the reaction to room temperature and quench with 1.5 mL of HPLC-grade water. Pass the crude mixture through a pre-conditioned Alumina-N Sep-Pak cartridge. Validation Step: This SPE step traps unreacted[18F]fluoride and free copper salts. The eluted fraction should contain >90% of the organically bound fluorine-18.

  • HPLC Purification: Inject the SPE eluate onto a semi-preparative reverse-phase HPLC system (e.g., Luna C18, 250 × 10 mm) using an isocratic MeCN/H₂O gradient. Collect the radioactive fraction corresponding to the [18F]fluoro-product.

  • Quality Control: Analyze the formulated product via analytical radio-HPLC. The radioactive peak must co-elute with a non-radioactive 4-fluoro reference standard (retention time match ± 0.2 min) to confirm structural identity, with a radiochemical purity (RCP) > 98%.

Protocol B: Copper-Catalyzed [125I]Isotopic Exchange

Rationale: Isotopic exchange requires forcing conditions to drive the incorporation of trace [125I] into macroscopic amounts of the precursor. The Cu(II) catalyst facilitates the dynamic exchange between the cold iodine and the radioactive pool without degrading the sensitive N-(trifluoromethyl) group.

Step-by-Step Methodology:

  • Reaction Assembly: In a 2 mL heavy-walled borosilicate V-vial, dissolve 1.0 mg of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in 200 µL of glacial acetic acid. Add 50 µL of an aqueous catalyst solution containing CuSO₄ (0.5 mg) and (NH₄)₂SO₄ (1.0 mg).

  • Radiolabeling: Add [125I]NaI (37–185 MBq) in dilute NaOH (typically 5–10 µL) to the reaction mixture. Seal the vial with a Teflon-lined crimp cap and heat at 140 °C for 45 minutes behind appropriate lead shielding.

  • Extraction & Purification: Cool the vial and dilute with 1.0 mL of water. Extract the aqueous mixture with ethyl acetate (3 × 1 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under a gentle stream of nitrogen.

  • Validation & Formulation: Purify the residue via silica gel radio-TLC (Mobile phase: Hexane/EtOAc 8:2). Validation Step: The product spot will exhibit an identical Rf value to the starting material under UV light (254 nm) but will be intensely radioactive on the phosphorimager. Extract the radioactive spot into ethanol for final formulation. Ensure RCP > 95%.

Quantitative Method Comparison

The following table summarizes the quantitative parameters and expected outcomes for both radiolabeling workflows, providing a clear comparison for experimental design.

ParameterProtocol A: [18F]FluorinationProtocol B: [125I]Isotopic Exchange
Target Modality PET ImagingSPECT / In Vitro Autoradiography
Radionuclide Fluorine-18 ( t1/2​ = 109.8 min)Iodine-125 ( t1/2​ = 59.4 days)
Reaction Type Cu-Mediated Nucleophilic SubstitutionCu-Catalyzed Isotopic Exchange
Catalyst System Cu(OTf)₂ / PyridineCuSO₄ / (NH₄)₂SO₄
Temperature & Time 110 °C for 20 min140 °C for 45 min
Typical RCY 15% – 35% (Decay-corrected)> 85%
Molar Activity (Am) High (> 50 GBq/μmol)Low (Carrier-added)

Reaction Pathway Visualization

Radiolabeling Precursor N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline F18_Product [18F]N-cyclopropyl-4-fluoro- N-(trifluoromethyl)aniline (PET Tracer) Precursor->F18_Product [18F]KF, Cu(OTf)2 DMF, 110°C, 20 min I125_Product [125I]N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline (SPECT/In Vitro Tracer) Precursor->I125_Product [125I]NaI, CuSO4 DMF, 140°C, 45 min

Fig 1: Divergent transition-metal-mediated radiolabeling pathways from the 4-iodo precursor.

References

  • Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Clinical and Translational Imaging.[Link][1]

  • Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters.[Link][2]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceutics.[Link][3]

Sources

Application Note: High-Throughput Continuous Flow Photoredox Trifluoromethylation for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—is a foundational strategy in modern agrochemical design. By modulating lipophilicity, enhancing binding affinity, and blocking metabolic degradation pathways, –CF₃ motifs are critical to the efficacy of next-generation fungicides, herbicides, and insecticides. While visible-light photoredox catalysis provides a mild, sustainable route for late-stage trifluoromethylation, scaling these reactions in traditional batch reactors is fundamentally bottlenecked by photon attenuation.

This application note details a robust, self-validating continuous-flow methodology that bypasses batch limitations. By leveraging microreactor technology, researchers can achieve high space-time yields, precise reaction control, and seamless scalability for agrochemical development[1].

Scientific Rationale: Overcoming the Photochemical Bottleneck

In traditional batch photochemistry, the transmission of light through a reaction medium decays exponentially as the path length increases—a phenomenon described by the Beer-Lambert law. In a standard round-bottom flask, only the outer few millimeters of the solution receive adequate photon flux, leaving the bulk volume unreacted and leading to extended reaction times and increased side-product formation[2].

Continuous-flow microreactors resolve this causality dilemma. By confining the reaction mixture within narrow-bore fluoropolymer capillaries (typically 0.8 to 1.5 mm internal diameter), the surface-area-to-volume ratio is maximized. This ensures that the entire reaction volume is uniformly irradiated, transforming a diffusion-limited, photon-starved batch process into a highly efficient, kinetically optimized system[3].

Mechanistic Insights: Photoredox Trifluoromethylation

The protocol utilizes a reductive quenching catalytic cycle to generate electrophilic •CF₃ radicals from a bench-stable precursor, sodium trifluoromethanesulfinate (Langlois reagent).

Causality of the Catalytic Cycle:

  • Excitation: The photocatalyst (PC) absorbs 450 nm blue light, transitioning to a long-lived excited state (PC*).

  • Single-Electron Transfer (SET): PC* oxidizes the Langlois reagent. The resulting transient radical rapidly extrudes sulfur dioxide (SO₂) gas to yield the highly reactive •CF₃ radical.

  • Radical Addition: The •CF₃ radical adds regioselectively to an electron-rich agrochemical scaffold (e.g., a pyrazole, pyridine, or styrene derivative)[4].

  • Turnover: A terminal oxidant (e.g., potassium persulfate, K₂S₂O₈) accepts an electron from the reduced photocatalyst (PC•⁻), regenerating the ground-state catalyst and completing the cycle.

CatalyticCycle PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star 450 nm Photons PC_red Reduced State (PC•⁻) PC_star->PC_red SET from CF₃SO₂⁻ PC_red->PC SET to Oxidant Langlois CF₃SO₂Na (Langlois Reagent) CF3_rad •CF₃ Radical Langlois->CF3_rad -SO₂ (Oxidation) Substrate Agrochemical Scaffold (Heteroaryl) CF3_rad->Substrate Radical Addition Product Trifluoromethylated Product Substrate->Product Oxidation & Deprotonation Oxidant Terminal Oxidant (e.g., K₂S₂O₈) Oxidant->PC_red Electron Sink

Photoredox catalytic cycle for CF3 radical generation and agrochemical scaffold functionalization.

Reactor Architecture and Fluid Dynamics

To ensure a self-validating and reproducible protocol, the physical design of the flow reactor must account for the chemical byproducts. Because SO₂ gas is extruded during the reaction, an unpressurized system would develop gas bubbles, leading to "slug flow." This disrupts the fluid dynamics, causing unpredictable residence times and uneven irradiation.

System Design Choices:

  • FEP Capillary Tubing: Fluorinated ethylene propylene (FEP) is utilized due to its >95% transmittance in the visible spectrum and absolute chemical inertness to radical species.

  • Back-Pressure Regulator (BPR): Placed at the reactor outlet and set to 4 bar, the BPR forces the extruded SO₂ to remain dissolved in the liquid phase. This maintains a homogeneous, single-phase flow, ensuring the calculated residence time is strictly adhered to[2].

FlowSetup PumpA Syringe Pump A (Substrate + PC) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (CF₃ Precursor + Oxidant) PumpB->Mixer Reactor FEP Capillary Coil (450 nm LED Cylinder) Mixer->Reactor Homogeneous Mixture BPR Back-Pressure Regulator (4 bar) Reactor->BPR Continuous Flow Collection Product Collection & Quenching BPR->Collection

Continuous-flow microreactor setup for high-throughput photochemical trifluoromethylation.

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation

Prepare all solutions in oven-dried glassware under an inert nitrogen atmosphere.

  • Solution A (Substrate/Catalyst): Dissolve the agrochemical heterocyclic substrate (0.2 M) and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1.0 mol%) in degassed acetonitrile.

  • Solution B (Radical Source/Oxidant): Dissolve sodium trifluoromethanesulfinate (0.6 M, 3.0 equiv) and potassium persulfate (0.4 M, 2.0 equiv) in a 1:1 mixture of degassed acetonitrile and deionized water.

Reactor Priming
  • Assemble the flow system using a 10 mL internal volume FEP coil (0.8 mm ID) wrapped around a 450 nm LED cylinder.

  • Connect Syringe Pumps A and B to a PEEK T-mixer.

  • Attach a 4 bar BPR to the outlet of the FEP coil.

  • Prime the entire system with pure acetonitrile at 2.0 mL/min to remove air bubbles and verify system pressure integrity.

Continuous Operation
  • Set the LED cylinder to maximum intensity. Ensure the external cooling fan or water jacket is active to maintain a steady reactor temperature of 25 °C.

  • Program Syringe Pumps A and B to deliver at 0.25 mL/min each.

    • Causality Note: The combined flow rate is 0.5 mL/min. Given the 10 mL reactor volume, the residence time ( tR​ ) is precisely 20 minutes ( tR​=V/Q ). This duration is experimentally determined to achieve >95% conversion while preventing product over-oxidation[4].

  • Allow the system to run for 30 minutes (1.5 reactor volumes) to reach a steady-state equilibrium. Discard this initial output.

Workup and Isolation
  • Collect the steady-state output into a flask containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to immediately quench any unreacted persulfate oxidant.

  • Transfer the quenched mixture to a separatory funnel, extract three times with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude trifluoromethylated intermediate via flash column chromatography.

Quantitative Data: Batch vs. Flow Optimization

The following table summarizes the performance metrics of synthesizing a model trifluoromethyl-pyrazole (a common fungicide pharmacophore) using the described methodology, highlighting the empirical superiority of continuous flow[3].

ParameterBatch Reactor (10 mL Flask)Continuous Flow (10 mL FEP Coil)Scientific Rationale / Causality
Light Path Length > 20.0 mm0.8 mmMicrocapillaries bypass Beer-Lambert attenuation, ensuring uniform photon flux across the entire reaction volume.
Reaction Time 18 hours20 minutesEnhanced mass transfer and optimal irradiation drastically accelerate reaction kinetics.
Isolated Yield 62% (Variable)94% (Highly Reproducible)Precise residence time prevents over-irradiation and minimizes the formation of degradation side-products.
Space-Time Yield 0.34 mmol/h/L14.1 mmol/h/LContinuous processing allows for safe, seamless scale-up without the need for reactor redesign or re-optimization.

Sources

Application Note: α-Haloketones as Versatile Intermediates for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to α-Haloketone Intermediates

Heterocyclic scaffolds, particularly nitrogen- and sulfur-containing rings like thiazoles and imidazoles, are foundational to modern drug discovery. These structures exhibit broad pharmacological potentials, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].

α-Haloketones (such as 2-bromoacetophenone) serve as highly versatile, dielectrophilic intermediates for the synthesis of these heterocycles. The unique reactivity of α-haloketones stems from the presence of two adjacent electrophilic centers: the highly activated α-carbon bearing the halogen (which facilitates substitution), and the carbonyl carbon (which facilitates condensation). This dual reactivity makes them ideal substrates for cyclization reactions with dinucleophiles like thioureas, thioamides, and amidines[1][3].

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic, high-yielding condensation reaction between an α-haloketone and a thioamide or thiourea[1][4]. The success and regioselectivity of this reaction rely fundamentally on the principles of Hard and Soft Acids and Bases (HSAB) theory:

  • S-Alkylation (Causality of Regioselectivity) : Sulfur is a highly polarizable, "soft" nucleophile. It preferentially attacks the "soft" electrophilic α-carbon of the haloketone via an SN2 mechanism, displacing the halide leaving group (e.g., bromide)[1].

  • Intramolecular Cyclization : Following S-alkylation, the nitrogen atom—a "hard" nucleophile—attacks the "hard" electrophilic carbonyl carbon. This intramolecular ring closure forms a 5-membered hydroxythiazoline intermediate[1][4].

  • Dehydration : The intermediate undergoes rapid dehydration (loss of a water molecule). This step is thermodynamically driven by the formation of the stable, aromatic thiazole ring[1].

Mechanism A α-Haloketone + Thioamide B S-Alkylation (SN2 Reaction) A->B Soft Nucleophile (S) attacks α-carbon C Hydroxythiazoline Intermediate B->C Hard Nucleophile (N) attacks Carbonyl D Thiazole Derivative (Aromatic Ring) C->D Dehydration (-H2O)

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis from α-haloketones.

Quantitative Data: Reaction Scope & Yields

The versatility of the α-haloketone intermediate allows for significant structural diversity. The table below summarizes quantitative yield data across various substrates and catalytic conditions:

Substrate (α-Haloketone / Precursor)DinucleophileCatalyst / ConditionsTarget HeterocycleYield (%)
2-Bromoacetophenone ThioureaMethanol, 100°C, 30 min2-Amino-4-phenylthiazoleHigh[4]
Acetophenone (via in situ α-bromination)N-substituted ThioureasCuBr₂, Solvent, RT to Reflux4-Aryl-2-aminothiazoles68–90%[5]
3-(Bromoacetyl)-pyran-2-one Thiourea + BenzaldehydesSilica-supported tungstosilicic acid, UltrasoundSubstituted Hantzsch Thiazoles79–90%[6]

Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

The following methodology outlines a self-validating system for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone[1][4].

Reagents Required:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Na₂CO₃ aqueous solution (20 mL)

Step-by-Step Methodology:

  • Condensation : In a 20 mL scintillation vial, combine 5.0 mmol of 2-bromoacetophenone and 7.5 mmol of thiourea. Add 5 mL of methanol and a stir bar[4].

  • Thermal Cyclization : Heat the mixture with continuous stirring on a hot plate at 100°C for 30 minutes. Causality: Heating provides the activation energy required for the SN2 attack and subsequent dehydration. The product forms as a hydrobromide salt, which remains soluble in the polar methanol solvent[1][4].

  • Cooling : Remove the vial from heat and allow the solution to cool to room temperature.

  • Neutralization & Visual Validation : Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ and swirl to mix[4].

    • Self-Validating Mechanism: The addition of the mild base (Na₂CO₃) neutralizes the hydrobromide salt of the newly formed thiazole. Because the free base form of 2-amino-4-phenylthiazole is poorly soluble in water, it will immediately precipitate out of the solution[1][4]. If a robust precipitate forms, it visually validates that the cyclization was successful.

  • Isolation : Filter the mixture through a Buchner funnel using vacuum filtration. Wash the filter cake with distilled water to remove residual salts, and let the solid air dry on a tared watchglass[4].

Protocol Step1 1. Condensation Mix 2-Bromoacetophenone & Thiourea in MeOH Step2 2. Thermal Cyclization Heat at 100°C for 30 min (Forms Soluble HBr Salt) Step1->Step2 Step3 3. Neutralization Pour into 5% Na2CO3 Step2->Step3 Step4 4. Visual Validation Precipitation of Free Base Confirms Reaction Success Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5

Caption: Experimental workflow and self-validation steps for the isolation of 2-amino-4-phenylthiazole.

Extension: Imidazole Synthesis from α-Haloketones

Beyond thiazoles, α-haloketones are heavily utilized in the synthesis of imidazoles—another critical pharmacophore found in antifungal agents and antihypertensives[2].

Instead of a thioamide, the α-haloketone is reacted with an amidine (or an imidine)[3][7]. The mechanistic causality mirrors the Hantzsch synthesis: the amidine nitrogen atoms act as nucleophiles, sequentially attacking the α-carbon (displacing the halide) and the carbonyl carbon. Subsequent dehydration yields the substituted imidazole[3][7]. This predictable, dielectrophilic behavior cements α-haloketones as indispensable building blocks in heterocyclic medicinal chemistry.

References

  • Source: chemhelpasap.
  • Title: Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Source: sphinxsai.
  • Source: clockss.
  • Source: globalresearchonline.
  • Source: wjpsonline.

Sources

Application Note: Palladium-Catalyzed C–N Bond Formation with N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details a robust, high-yielding methodology for the C–N cross-coupling of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with secondary amines (using morpholine as a model nucleophile). By leveraging third-generation Buchwald precatalysts (XPhos Pd G3) and mild inorganic bases, this procedure ensures high catalytic turnover while safeguarding the unique and potentially sensitive N-(trifluoromethyl) moiety. This guide is designed for drug development professionals requiring scalable and reproducible functionalization of complex halogenated anilines.

Mechanistic Rationale & Experimental Design

The incorporation of the N-(trifluoromethyl) group into aniline derivatives is a highly specialized strategy in medicinal chemistry, drastically altering the basicity, lipophilicity, and metabolic stability of the parent amine. The target electrophile, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, features a highly reactive para-iodo substituent that is perfectly primed for palladium-catalyzed cross-coupling[1].

While classical Ullmann-type copper catalysis could be considered, the Buchwald-Hartwig amination is superior for this substrate due to its lower temperature requirements and broader functional group tolerance[1].

  • Catalyst & Ligand Selection: We utilize XPhos Pd G3 , a pallacyclic precatalyst. The simple reaction of the ligand and palladium source results in the formation of air- and moisture-stable pallacyclic precatalysts[2]. This is critical because it bypasses the need to generate the active Pd(0) species from Pd(II) salts in situ, ensuring immediate entry into the catalytic cycle and mitigating the risk of hydrodehalogenation[3]. XPhos itself is a bulky, electron-rich dialkylbiarylphosphine that prevents the formation of inactive palladium iodide dimers and accelerates both oxidative addition and reductive elimination[1],.

  • Base Selection: Cs₂CO₃ is selected over stronger alkoxide bases (e.g., NaOtBu). While NaOtBu accelerates amine deprotonation, it can induce unwanted side reactions or decompose sensitive fluorinated groups. Cs₂CO₃ provides a milder basic environment that effectively drives the reaction without compromising the N-CF₃ or cyclopropyl groups.

  • Solvent: Anhydrous 1,4-Dioxane is chosen for its excellent solubilizing properties at elevated temperatures and its compatibility with heterogeneous basic conditions.

Materials and Reagents

Note: All solid reagents should be stored in a desiccator or glovebox. Solvents must be strictly anhydrous and deoxygenated.

Reagent / MaterialRoleEquivalentsAmount (1.0 mmol scale)
N-Cyclopropyl-4-iodo-N-(trifluoromethyl)anilineElectrophile1.0 eq327.1 mg
MorpholineNucleophile1.2 eq104.5 mg (104 µL)
XPhos Pd G3Precatalyst0.02 eq (2 mol%)16.9 mg
XPhosSupplemental Ligand0.024 eq (2.4 mol%)11.4 mg
Cesium Carbonate (Cs₂CO₃)Base2.0 eq651.6 mg
1,4-Dioxane (Anhydrous)SolventN/A5.0 mL

Experimental Workflow

Workflow Prep 1. Glovebox Prep Reagent Mixing Degas 2. Solvent Addition & Degassing Prep->Degas Heat 3. Thermal Activation 90°C, 12-24h Degas->Heat Workup 4. Aqueous Workup & Extraction Heat->Workup Purify 5. Chromatography & LC-MS Workup->Purify

Figure 1: Step-by-step experimental workflow for the Buchwald-Hartwig amination process.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

Causality Check: Palladium(0) and electron-rich phosphines are highly susceptible to oxidation. Setting up the reaction in a glovebox or using strict Schlenk techniques is mandatory to prevent catalyst deactivation[3].

  • Solid Addition: To an oven-dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (327.1 mg, 1.0 mmol), XPhos Pd G3 (16.9 mg, 2 mol%), XPhos (11.4 mg, 2.4 mol%), and finely powdered Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Sealing: Seal the vessel with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

Phase 2: Reaction Execution

Causality Check: Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst[3].

  • Solvent & Liquid Addition: Via a gas-tight syringe, add anhydrous, degassed 1,4-Dioxane (5.0 mL) followed by morpholine (104 µL, 1.2 mmol).

  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor the consumption of the aryl iodide via LC-MS or TLC (Hexanes/EtOAc).

Phase 3: Work-up and Purification

Causality Check: Filtering through Celite removes insoluble inorganic salts (CsI, unreacted Cs₂CO₃) and precipitated palladium black, preventing column clogging and product contamination.

  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite, washing the filter cake with additional Ethyl Acetate (2 × 10 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration & Isolation: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 4-morpholino-N-cyclopropyl-N-(trifluoromethyl)aniline.

Mechanistic Pathway

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Ar-Pd(II)(XPhos)-I Pd0->OxAdd + Aryl Iodide AmineCoord Amine Binding Ar-Pd(II)(XPhos)(NHR₂)-I OxAdd->AmineCoord + Morpholine Amido Deprotonation Ar-Pd(II)(XPhos)-NR₂ AmineCoord->Amido + Cs₂CO₃ - CsI, - CsHCO₃ Product Reductive Elimination Product + Pd(0) Amido->Product C-N Bond Formation Product->Pd0 Catalyst Regeneration

Figure 2: Mechanistic catalytic cycle of the Pd-catalyzed C-N cross-coupling reaction.

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle[1]. The active Pd(0)-XPhos species undergoes rapid oxidative addition into the C–I bond of the aniline derivative. Morpholine coordinates to the resulting Pd(II) complex, followed by deprotonation by Cs₂CO₃ to form a palladium-amido intermediate. Finally, reductive elimination yields the C–N coupled product and regenerates the active Pd(0) catalyst[1].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimization landscape for this specific transformation, highlighting the critical nature of base and catalyst selection.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Primary Observation / Byproducts
Pd₂(dba)₃ / BINAPNaOtBuToluene10045%Significant hydrodehalogenation observed.
Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane9072%Moderate yield; slower oxidative addition.
XPhos Pd G3 / XPhos Cs₂CO₃ 1,4-Dioxane 90 >95% Clean conversion; no detectable defluorination.
XPhos Pd G3 / XPhosNaOtBu1,4-Dioxane9060%Product degradation; base-induced side reactions.
XPhos Pd G3 / XPhosK₃PO₄t-AmylOH10085%Good alternative if Dioxane is restricted.

Troubleshooting Guide

Even with robust precatalysts, deviations in protocol can lead to reaction failure. Below are common issues and their chemical causality:

  • Hydrodehalogenation (Formation of N-cyclopropyl-N-(trifluoromethyl)aniline): The aryl halide is reduced to the corresponding arene[3]. This typically occurs if the amine is too sterically hindered to coordinate rapidly, allowing the Pd(II) intermediate to undergo β-hydride elimination (if adventitious moisture or alternative hydride sources are present). Solution: Ensure strict anhydrous conditions and verify the quality of the XPhos ligand.

  • Homocoupling (Dimerization of the Aryl Halide): Can be promoted by certain reaction conditions and catalyst systems[3], particularly if oxygen is present in the system, which oxidizes Pd(0) to Pd(II) and forces a different mechanistic pathway. Solution: Strictly degas solvents via freeze-pump-thaw or prolonged sparging with Argon.

  • Incomplete Conversion / Catalyst Deactivation: Indicated by the early precipitation of "Pd black" (a fine black powder). This means the active monoligated Pd(0) has aggregated into inactive bulk metal. Solution: Add a slight excess of free XPhos ligand (as indicated in the protocol, 2.4 mol% for 2 mol% Pd) to stabilize the Pd(0) intermediate.

References

  • Source: wikipedia.
  • Source: entegris.
  • Source: sigmaaldrich.
  • Source: benchchem.

Sources

Troubleshooting & Optimization

Purification of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers and drug development professionals tasked with the isolation and purification of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline .

Due to its unique structural motifs, this compound defies standard aniline purification protocols. Below, you will find a mechanistic breakdown of its chromatographic behavior, a self-validating Standard Operating Procedure (SOP), and a targeted troubleshooting guide.

Part 1: Compound Profiling & Chromatographic Causality

To successfully purify this molecule, one must first understand how its structural features dictate its interaction with the silica gel stationary phase:

  • N-Trifluoromethyl (N-CF₃) Group: The -CF₃ group is exceptionally electron-withdrawing. It pulls lone-pair electron density away from the nitrogen atom, rendering the amine essentially non-basic. While standard anilines suffer from severe tailing on acidic silica gel and require basic modifiers[1], this compound will elute with sharp bands without the need for triethylamine (TEA).

  • 4-Iodo Group: The heavy iodine atom is highly polarizable and lipophilic. However, the C-I bond is sensitive to homolytic cleavage induced by ambient light or trace metals in the silica. Halogenated anilines are notorious for undergoing photo-oxidation on the column, leading to colored (pink/brown) degradation products[2].

  • N-Cyclopropyl Group: This adds significant steric bulk and hydrocarbon character, further driving up the molecule's overall lipophilicity.

StructuralCausality Molecule N-cyclopropyl-4-iodo-N- (trifluoromethyl)aniline NCF3 N-CF3 Group (Strong e⁻ Withdrawal) Molecule->NCF3 Iodo 4-Iodo Group (Heavy, Polarizable) Molecule->Iodo Cyclo N-Cyclopropyl (Steric Bulk) Molecule->Cyclo Effect1 Extremely Low Basicity (No Amine Streaking) NCF3->Effect1 Effect3 High Lipophilicity (High Rf in Non-polars) NCF3->Effect3 Effect2 Photo-oxidation Risk (Pink/Brown Bands) Iodo->Effect2 Iodo->Effect3 Cyclo->Effect3

Structural features dictating the chromatographic behavior of the target aniline.

Quantitative Purification Parameters

Summarized below are the optimized parameters for this specific compound:

ParameterRecommended ValueCausality / Rationale
Stationary Phase Silica Gel (40–63 µm)Standard for flash chromatography; provides optimal theoretical plates for closely eluting lipophilic impurities.
Silica Moisture 3–5% w/wDeactivates highly acidic silanol sites, preventing Lewis acid-catalyzed degradation[3].
Silica:Sample Ratio 50:1 to 100:1 (w/w)High ratio required to resolve the target from structurally similar non-polar byproducts.
Mobile Phase 100% Hexane → 98:2 Hexane:EtOAcThe target is highly lipophilic[4]; stronger polar solvents will cause co-elution at the solvent front.
Flow Rate 2.0 – 5.0 mL/minFast flow minimizes on-column residence time, reducing the risk of photo-oxidation[2].

Part 2: Self-Validating Standard Operating Procedure (SOP)

A robust protocol must prove its own efficacy during execution. This SOP integrates validation checkpoints at the pre-column, in-process, and post-column stages.

PurificationWorkflow A 1. Pre-Column Validation (2D TLC Stability Check) B 2. Stationary Phase Prep (Silica with 3-5% Moisture) A->B C 3. Column Packing (Foil-Wrapped, 100% Hexane) B->C D 4. Dry Loading (Eliminates Solvent Effects) C->D E 5. Gradient Elution (Hexane to 98:2 Hexane:EtOAc) D->E F 6. Fraction Analysis (TLC against Crude Standard) E->F G 7. Post-Column Validation (Mass Balance Calculation) F->G

Self-validating workflow for the purification of light-sensitive iodoanilines.

Step 1: Pre-Column Validation (2D TLC) Before committing your entire batch to silica, prove that the compound is stable. Spot the crude mixture in the corner of a square TLC plate. Run it in 95:5 Hexane:EtOAc. Let the plate dry completely, rotate it 90 degrees, and run it again in the same solvent. Validation Check: If the target spot lies perfectly on the diagonal, it is stable. If it falls below the diagonal, it is degrading on the silica[5], and you must switch to alumina or deactivated silica.

Step 2: Stationary Phase Preparation Ensure your silica gel is not overly active. Verify that the silica gel contains 3-5% moisture, which is optimal for preventing irreversible adsorption on active silanol sites[3].

Step 3: Column Packing & Light Shielding Wrap the exterior of the glass column tightly in aluminum foil. Pack the column using a slurry of silica gel in 100% degassed hexanes. Validation Check: Apply pressure and observe the solvent front descend. A perfectly horizontal line validates uniform packing without channeling.

Step 4: Dry Loading Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder[2]. Carefully pour this powder onto the flat sand layer of your packed column.

Step 5: Gradient Elution Begin elution with 100% hexanes. Collect fractions immediately, as the compound will elute rapidly. Slowly step the gradient up to 98:2 Hexane:EtOAc if the compound has not eluted after 3 column volumes.

Step 6: Post-Column Validation (Mass Balance) Combine pure fractions, concentrate under reduced pressure (shielded from light), and weigh the final product. Validation Check: Calculate the mass balance: (Mass of Pure Product + Mass of Recovered Impurities) / Initial Crude Mass. A recovery of < 90% indicates irreversible on-column retention or degradation, requiring protocol adjustment for future batches.

Part 3: Troubleshooting Guide

Q: My product band is turning pink or brown as it moves down the column. What is happening? A: The 4-iodoaniline moiety is highly susceptible to photo-oxidation and air oxidation. When exposed to light or oxygen on the high-surface-area silica, it generates colored, high-molecular-weight radical coupling impurities[2]. Solution: Wrap your column in aluminum foil. Degas your mobile phase solvents by sparging with argon for 15 minutes prior to use, and increase your flow rate to minimize on-column residence time.

Q: My compound co-elutes with non-polar impurities right at the solvent front, even in 95:5 Hexane:EtOAc. A: The combination of the trifluoromethyl, cyclopropyl, and iodo groups makes this molecule exceptionally lipophilic. Even 5% ethyl acetate is too strong of an eluent for this specific derivative[4]. Solution: Start your gradient with 100% hexanes. If separation is still poor, switch your non-polar base solvent from hexane to pentane, which has an even lower eluent strength.

Q: I see two overlapping spots on my TLC, but they smear together into one long band on the column. A: You are likely experiencing on-column degradation rather than poor resolution. During elution, the compound degrades, and all fractions contain a mixture of the product and its degradation byproduct[5]. Solution: Perform the 2D TLC validation step described in the SOP. If degradation is confirmed, switch to a neutral stationary phase like Florisil or Alumina, or deactivate your silica gel.

Part 4: Frequently Asked Questions (FAQs)

Q: Do I need to add triethylamine (TEA) or ammonia to the mobile phase to prevent amine streaking? A: No. While standard aliphatic amines and basic anilines require basic modifiers (like 1% TEA) to neutralize acidic silanol groups and prevent tailing[1], the N-CF₃ group in your target molecule is powerfully electron-withdrawing. It neutralizes the basicity of the nitrogen lone pair, allowing the compound to elute sharply without modifiers.

Q: Should I wet-load or dry-load my sample? A: Dry loading is strictly recommended. Because the target compound is highly lipophilic, dissolving it in a polar solvent (like DCM or EtOAc) for wet-loading will disrupt the local solvent polarity at the top of the column. This causes the compound to race down the column prematurely and broaden the band[2].

Q: Can I use UV detection for fraction collection? A: Yes. The highly conjugated aniline ring, augmented by the heavy iodine atom, provides excellent UV absorbance (typically monitored at 254 nm). However, ensure your collection vials are amber glass to prevent post-elution photo-degradation before concentration.

Sources

Technical Support Center: Synthesis of N-Cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the late-stage N-trifluoromethylation of sterically hindered, halogenated anilines. The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline presents a unique intersection of chemical vulnerabilities: the steric bulk of the cyclopropyl group, the acid-sensitivity of the cyclopropyl ring, and the redox-lability of the para-iodo substituent.

This troubleshooting guide is designed as a self-validating system to help you diagnose side reactions, understand their mechanistic causality, and implement robust, field-proven experimental corrections.

Mechanistic Workflow & Side Reaction Mapping

Before addressing specific issues, it is critical to map the reaction landscape. The most reliable route avoids late-stage iodination, instead building the N-CF3 group onto the pre-iodinated N-cyclopropyl-4-iodoaniline core.

SynthesisPathway SM 4-Iodoaniline Int1 N-Cyclopropyl-4-iodoaniline SM->Int1 Reductive Cyclopropylation Target N-Cyclopropyl-4-iodo- N-(trifluoromethyl)aniline Int1->Target CS2 / AgF / Base or (Me4N)SCF3 / AgF SP1 Deiodinated Byproduct (C-I Bond Cleavage) Int1->SP1 Radical / Photoredox Conditions SP2 Ring-Opened Byproduct (Acid/Radical Cleavage) Int1->SP2 Strong Acids (e.g., I2/H2SO4) SP3 Thiocarbamoyl Fluoride (Incomplete Fluorination) Int1->SP3 Insufficient AgF or Low Temp

Workflow of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: I am observing significant deiodination (loss of the para-iodo group) during the N-trifluoromethylation step. How can I suppress this? Causality: Many modern oxidative N-trifluoromethylation protocols rely on photoredox catalysis (e.g., Ir/Ru catalysts) or stoichiometric copper under harsh conditions. Aryl iodides are highly susceptible to single-electron transfer (SET) reduction or oxidative addition by transition metals, leading to C-I bond homolysis or cross-coupling side reactions. Solution: Abandon radical-based or copper-mediated methods. Instead, utilize a formal umpolung strategy using the bench-stable precursor (Me4N)SCF3[1]. This method generates a thiocarbamoyl fluoride intermediate at room temperature without transition metals. The subsequent desulfurization-fluorination uses AgF, which operates under mild conditions that preserve the labile C-I bond[1].

Q2: My N-trifluoromethylation yield is exceptionally low, and I am recovering unreacted secondary amine. What is going wrong? Causality: The para-iodo group withdraws electron density via inductive effects, reducing the nucleophilicity of the aniline nitrogen. When compounded by the steric bulk of the N-cyclopropyl group, the kinetic barrier for the initial nucleophilic attack on electrophilic CF3 sources (or CS2) is severely elevated[2]. Solution: If using the CS2/AgF one-pot protocol, standard bases (like DABCO) may be insufficient for deactivated anilines. Switch to a highly nucleophilic acyl-transfer catalyst such as 4-(pyrrolidin-1-yl)pyridine (PPY). PPY effectively activates the CS2, forming a highly reactive intermediate that overcomes the steric and electronic deactivation of the N-cyclopropyl-4-iodoaniline[2].

Q3: I am isolating a stable, partially fluorinated intermediate instead of the final N-CF3 product. Why? Causality: Both the (Me4N)SCF3 and CS2/AgF methodologies proceed via a thiocarbamoyl fluoride (-N-C(S)F) intermediate[1]. If the concentration of AgF is insufficient, or if the silver surface becomes passivated by Ag2S byproduct, the intermediate fails to undergo complete desulfurative fluorination. Solution: Ensure a strict stoichiometry of at least 4.5 to 6.0 equivalents of strictly anhydrous AgF. Furthermore, ensure vigorous stirring (e.g., 800+ rpm) to continuously expose fresh AgF surfaces, as the precipitation of black Ag2S can coat the reagent and halt the reaction[2].

Q4: Can I perform the iodination after synthesizing N-cyclopropyl-N-(trifluoromethyl)aniline? Causality: Attempting late-stage electrophilic iodination (e.g., using I2/H2SO4 or NIS/TFA) is highly discouraged. The cyclopropylamine moiety is sensitive to strongly acidic conditions, which protonate the ring or the nitrogen, leading to ring-opening via carbocation intermediates. Additionally, the strongly electron-withdrawing N-CF3 group deactivates the aromatic ring, requiring even harsher iodination conditions that exacerbate ring-opening. Solution: Always establish the aryl iodide core before installing the cyclopropyl and trifluoromethyl groups.

Quantitative Data: Reagent Benchmarking

To guide your reagent selection, the following table summarizes the quantitative performance of various N-trifluoromethylation strategies when applied to sterically hindered, halogenated secondary anilines.

Synthesis StrategyPrimary ReagentsAdditive / BaseTemp (°C)Typical Yield (%)Primary Side Reaction Observed
Direct Oxidative TMSCF3, OxidantCu or Ag salts60 - 80< 20%Extensive C-I dehalogenation
Photoredox CF3SO2Na (Langlois)Ir/Ru photocatalystRT10 - 30%C-I homolysis, complex mixtures
Umpolung Strategy (Me4N)SCF3, AgFNoneRT to 8075 - 85%Thiocarbamoyl fluoride accumulation
CS2 / AgF One-Pot CS2, AgF4-Pyrrolidinopyridine8080 - 92%Trace unreacted starting material

Data synthesized from benchmark studies on N-trifluoromethylation of deactivated secondary amines[1][2][3].

Validated Experimental Protocol

The following methodology details the optimal one-pot synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline using the CS2/AgF system, specifically optimized to prevent deiodination and overcome steric hindrance.

Protocol: One-Pot N-Trifluoromethylation via CS2 and AgF [3]

Materials Required:

  • N-Cyclopropyl-4-iodoaniline (1.0 equiv, 0.2 mmol)

  • Silver fluoride (AgF, anhydrous) (6.0 equiv, 1.2 mmol)

  • 4-(Pyrrolidin-1-yl)pyridine (PPY) (1.0 equiv, 0.2 mmol)

  • Carbon disulfide (CS2) (1.2 equiv, 0.24 mmol)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, add N-cyclopropyl-4-iodoaniline (0.2 mmol), anhydrous AgF (148.6 mg, 1.2 mmol), and PPY (29.6 mg, 0.2 mmol) to an oven-dried, heavy-walled sealed tube equipped with a magnetic stir bar[3].

  • Solvent Addition: Add 1.5 mL of anhydrous ethyl acetate to the tube.

  • CS2 Introduction: Prepare a stock solution of CS2 in ethyl acetate. Slowly add the CS2 solution (containing 18.3 mg, 0.24 mmol of CS2 in 0.5 mL EtOAc) to the reaction mixture[3]. Caution: CS2 is highly volatile and toxic; perform this step with rigorous safety controls.

  • Desulfurative Fluorination: Seal the tube tightly with a Teflon cap. Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (≥800 rpm) for 6 to 8 hours. The high stirring rate is critical to prevent AgF passivation by the forming Ag2S[2].

  • Workup: Cool the reaction mixture to room temperature. Dilute with additional ethyl acetate and filter the suspension through a short pad of Celite to remove the black Ag2S and excess AgF[3].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the pure N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline[3].

References

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. researchgate.net.
  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. chinesechemsoc.org.
  • Application Notes: Synthesis of N-Trifluoromethyl Amines - Benchchem. benchchem.com.

Sources

Technical Support Center: Troubleshooting De-iodination in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you know that working with highly functionalized halogenated building blocks requires precision. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a highly valuable scaffold, but its unique electronic and steric properties make the carbon-iodine (C–I) bond exceptionally susceptible to premature cleavage.

This guide provides a deep-dive into the causality of de-iodination (protodehalogenation), field-proven troubleshooting FAQs, and self-validating protocols to ensure your cross-coupling and functionalization workflows succeed.

Mechanistic Causality: Why Does De-iodination Occur?

To prevent de-iodination, we must first understand the thermodynamic and kinetic traps specific to this molecule. The presence of the strongly electron-withdrawing N -(trifluoromethyl) group heavily depletes electron density from the aniline ring.

  • Kinetic Bottlenecks in Palladium Catalysis: Electron-deficient iodoarenes undergo extremely rapid oxidative addition to Pd(0). However, the subsequent transmetalation step is often slow due to the steric bulk of the N -cyclopropyl group. This creates a long-lived Ar–Pd(II)–I intermediate. If hydride donors (like alcohols or alkoxide bases) are present, the intermediate undergoes rapid β -hydride elimination, forming an Ar–Pd(II)–H species that reductively eliminates to yield the de-iodinated byproduct[1].

  • Photolytic and Radical Cleavage: The C–I bond is inherently weak ( 55 kcal/mol). Exposure to UV/visible light induces homolytic cleavage, generating a highly reactive aryl radical that abstracts hydrogen from the solvent[2].

  • Acid-Catalyzed Protodeiodination: In highly acidic environments, the arene can protonate, driving the loss of the iodonium ion via a reverse electrophilic aromatic substitution mechanism[3].

Mechanism SM N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline Pd_Cat Pd-Catalyzed Cross-Coupling SM->Pd_Cat Oxidative Addition Photo Photolytic / Radical Conditions SM->Photo UV/Vis Light Acidic Acidic / Protic Conditions SM->Acidic H+ / Solvolysis Pd_Ar Ar-Pd(II)-I Intermediate Pd_Cat->Pd_Ar Radical Aryl Radical (Ar•) Photo->Radical Homolytic Cleavage ArH_plus Protonated Arene (ArH+) Acidic->ArH_plus Hydride Hydride Source (e.g., Alkoxide, Alcohol) Pd_Ar->Hydride Beta-Hydride Elimination Pd_H Ar-Pd(II)-H Intermediate Pd_Ar->Pd_H Transmetalation with Hydride Hydride->Pd_H Deiod_Pd De-iodinated Arene (Ar-H) Pd_H->Deiod_Pd Reductive Elimination Radical->Deiod_Pd H-Atom Abstraction (from solvent) ArH_plus->Deiod_Pd Loss of I+

Mechanistic pathways leading to the de-iodination of iodoarenes under various conditions.

Troubleshooting Guide & FAQs

Q1: I am observing >30% de-iodinated byproduct during my Suzuki-Miyaura coupling. How do I suppress this? A: The de-iodination is likely caused by hydride transfer from your solvent or base to the palladium center. Solution: Strictly avoid primary/secondary alcohols (e.g., ethanol, isopropanol) and alkoxide bases (e.g., NaOtBu, NaOMe). Switch to non-hydride-donating solvents like Toluene or 1,4-Dioxane, and use anhydrous inorganic bases like K 3​ PO 4​ or Cs 2​ CO 3​ . Additionally, employ bulky, electron-rich ligands (e.g., XPhos or BrettPhos) to accelerate the desired transmetalation and reductive elimination steps over the background protodehalogenation pathway .

Q2: Does the N -cyclopropyl- N -(trifluoromethyl)amino group specifically increase the risk of de-iodination? A: Yes. The strong electron-withdrawing nature of the N -CF 3​ group lowers the electron density on the aromatic ring. While this accelerates the initial oxidative addition of the C–I bond to Pd(0), it also stabilizes the resulting aryl-palladium intermediate. If the subsequent coupling steps are sterically hindered by the cyclopropyl group, the catalytic cycle stalls, giving the competing protodehalogenation pathway more time to occur.

Q3: My starting material degrades and turns yellow/brown during storage. What is happening? A: The discoloration is due to the release of free iodine (I 2​ ) resulting from photolytic cleavage of the C–I bond. Iodoarenes are highly light-sensitive . Solution: Store the compound in amber glass vials, blanketed under an inert atmosphere (Argon or Nitrogen), and keep it refrigerated (-20°C) to prevent radical-initiated degradation.

Q4: Can I perform a Lithium-Halogen exchange on this substrate without losing the iodine to protonation? A: Yes, but temperature control is critical. Lithium-halogen exchange with n-BuLi or t-BuLi is extremely fast, but the resulting aryl lithium species is highly basic. If the reaction is not kept strictly at cryogenic temperatures (-78°C) or if there is any trace moisture, the intermediate will instantly protonate, leading to the de-iodinated product. Ensure all solvents are rigorously anhydrous and perform the exchange under a strict Argon atmosphere.

Quantitative Data Summaries

The following table summarizes the impact of various reaction parameters on the ratio of successful cross-coupling versus de-iodination.

Reaction ParameterHigh Risk of De-iodination (Avoid)Low Risk of De-iodination (Recommended)Mechanistic Rationale
Solvent Ethanol, Isopropanol, DMFToluene, 1,4-Dioxane, THFAlcohols act as potent hydride donors via β -hydride elimination.
Base NaOtBu, NaOMe, Et 3​ NK 3​ PO 4​ , Cs 2​ CO 3​ , K 2​ CO 3​ Alkoxides and aliphatic amines can donate hydrides to the Pd center.
Ligand PPh 3​ , dppe (unhindered)XPhos, BrettPhos, dtbpfBulky, electron-rich ligands force rapid transmetalation/reductive elimination.
Atmosphere Air / AmbientArgon / Nitrogen (Degassed)Oxygen initiates radical pathways; ambient moisture causes protonation.

Experimental Protocols

Protocol A: Light-Free, Anhydrous Storage & Handling

Self-Validating System: Weigh the compound before and after storage. Perform a visual check; a shift from clear/white to yellow indicates I 2​ release. Run a quick GC-MS to confirm purity >98% before use.

  • Transfer: Inside a glovebox or under a steady stream of Argon, transfer N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline into a dark amber glass vial.

  • Purge: Purge the headspace of the vial with dry Argon for 5 minutes to displace any residual oxygen and moisture.

  • Seal: Seal the vial tightly with a PTFE-lined cap and wrap the exterior with Parafilm to prevent moisture ingress.

  • Store: Store the vial at -20°C. Critical: Allow the vial to warm completely to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold chemical.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Self-Validating System: Take a 50 µL aliquot at the 2-hour mark, quench with water, extract with EtOAc, and run GC-MS. The ratio of product mass to de-iodinated mass (Ar-H) must be > 20:1. If Ar-H is spiking, halt the reaction, check the solvent for alcohol/water impurities, and restart.

  • Reagent Charging: In a glovebox, charge an oven-dried Schlenk flask with N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 equiv), the desired boronic acid (1.5 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Rationale: Toluene lacks abstractable β -hydrogens, effectively shutting down solvent-mediated protodehalogenation.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to ensure the absolute removal of dissolved oxygen.

  • Execution: Heat the reaction mixture to 80°C under a positive pressure of Argon for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

Workflow Step1 1. Substrate Prep Exclude Light & Moisture Step2 2. Solvent Selection Use Toluene or Dioxane Step1->Step2 Step3 3. Base Selection Use K3PO4 or Cs2CO3 Step2->Step3 Step4 4. Catalyst/Ligand Use Pd2(dba)3 / XPhos Step3->Step4 Step5 5. Degassing Freeze-Pump-Thaw x3 Step4->Step5 Step6 6. Reaction Execution Heat under N2/Ar Step5->Step6

Step-by-step workflow to minimize protodehalogenation in Pd-catalyzed cross-coupling.

References

  • Ehehalt, L. E., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024. URL: [Link]

  • Cavina, L., et al. "Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination." European Journal of Organic Chemistry, 2017. URL: [Link]

  • Choguill, H. S., & Ridd, J. H. "The mechanism of protodeiodination of p-iodoaniline." Journal of the Chemical Society, 1961. URL: [Link]

Sources

Technical Support Center: Regioselectivity in the Iodination of N-cyclopropyl-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective iodination of N-cyclopropyl-N-(trifluoromethyl)aniline. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired isomeric products with high fidelity.

Introduction: The Challenge of Regioselectivity

N-cyclopropyl-N-(trifluoromethyl)aniline is a substrate with competing electronic and steric influences. The N-cyclopropyl-N-amino group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions.[1][2] Conversely, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the ring and acts as a meta-director.[3][4] In this scenario, the powerful activating effect of the amino group dominates, making the ortho and para positions the primary sites of reaction. The core challenge, therefore, is not if the reaction will proceed at these sites, but how to control the ratio of the resulting ortho and para iodo-isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects I should consider for this molecule?

A1: You are dealing with two opposing electronic effects.

  • N-Cyclopropyl-N-amino group: This is a strong electron-donating group (+M, +I effects) and is therefore a powerful activating group. It significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1][2]

  • Trifluoromethyl (-CF₃) group: This is a potent electron-withdrawing group (-I effect) and is therefore a strong deactivating group.[3][5] It reduces the overall reactivity of the aromatic ring. While it directs incoming electrophiles to the meta position relative to itself, this effect is largely overridden by the much stronger activating amino group.

The dominant influence is the N-cyclopropyl-N-amino group, leading to substitution primarily at the ortho and para positions relative to it.

Caption: Directing effects on the N-cyclopropyl-N-(trifluoromethyl)aniline ring.

Q2: Why does my reaction produce a mixture of isomers instead of a single product?

A2: This is the classic challenge of regioselectivity. The electronic activation provided by the amino group is strong at both the two ortho positions and the single para position. Without specific reaction conditions to differentiate these sites, the iodinating agent will attack both, leading to a mixture. The final ratio of isomers is a delicate balance of electronics (favoring both ortho and para) and sterics (the N-cyclopropyl group may hinder attack at the ortho positions).

Q3: Is N-protection (e.g., acetylation) a viable strategy here?

A3: While N-acetylation is a common and effective strategy to moderate the reactivity of primary anilines and favor para substitution, it is not applicable here.[1] Your substrate is a tertiary amine, which cannot be acetylated in the same manner. Therefore, control must be achieved by other means, such as the choice of iodinating agent and solvent.

Troubleshooting Guide

Problem 1: My reaction yields an inseparable mixture of ortho and para isomers. How can I favor one over the other?

This is the most common issue. The key to controlling the ortho/para ratio lies in manipulating the reaction environment.

Solution A: To Favor the Para-Iodo Isomer

  • Causality: Polar aprotic solvents can effectively solvate the reaction intermediates, often leading to a preference for substitution at the sterically less hindered para position.

  • Recommended Method: Use N-Iodosuccinimide (NIS) as the iodinating agent in a polar solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] This combination has been shown to afford p-iodinated products with high regioselectivity.[6]

  • Protocol: See "Protocol 1: Para-Selective Iodination".

Solution B: To Favor the Ortho-Iodo Isomer

  • Causality: A remarkable switch in regioselectivity can be achieved by moving to less polar solvents.[6] The addition of an acid, like acetic acid (AcOH), can form a complex with the aniline, which is thought to facilitate iodination at the ortho position.[6][7]

  • Recommended Method: Use N-Iodosuccinimide (NIS) in a non-polar solvent such as benzene or toluene, with a stoichiometric amount of acetic acid.[6][7]

  • Protocol: See "Protocol 2: Ortho-Selective Iodination".

Problem 2: The reaction is sluggish, showing low conversion of the starting material.

  • Causality: The strong electron-withdrawing effect of the -CF₃ group deactivates the entire aromatic ring, making it less nucleophilic than a typical N-alkyl aniline.[4][5] This can slow down the rate of electrophilic substitution.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C). Monitor carefully by TLC to ensure side product formation does not increase.

    • Use a More Potent Iodinating System: For challenging cases, systems like NIS with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can be employed to generate a more powerful electrophilic iodine species.[8] Use this with caution, as it can also decrease selectivity.

    • Employ a Silver Salt: Silver salts like Ag₂SO₄ can be used with I₂ to activate the iodine by forming insoluble silver iodide, thereby generating a more electrophilic iodine source.[9][10]

Problem 3: My reaction mixture turns dark, and I isolate a low yield of a tar-like substance.

  • Causality: Electron-rich anilines are highly susceptible to oxidation by iodinating agents, leading to polymerization and decomposition.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: Immediately run the reaction at a lower temperature (e.g., 0 °C to room temperature). This slows the rate of oxidation more than the rate of the desired iodination.[7]

    • Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally milder and less prone to causing oxidation compared to reagents like molecular iodine (I₂) or iodine monochloride (ICl).[7]

    • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen, which can contribute to oxidative side reactions.

Problem 4: I am observing significant amounts of di-iodinated byproducts.

  • Causality: This occurs when the mono-iodinated product is still reactive enough to undergo a second iodination. While the first iodine atom is deactivating, the powerful N-cyclopropyl-N-amino group can still activate the ring sufficiently for a second substitution to occur.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the iodinating agent.

    • Slow Addition: Add the iodinating agent slowly, in portions or via a syringe pump, to the solution of the aniline. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Use a Slight Excess of Aniline: In some cases, using a slight excess of the aniline substrate (e.g., 1.1 equivalents) relative to the iodinating agent can help consume the iodinating agent before it can react a second time.

Caption: A troubleshooting workflow for common iodination issues.

Comparative Data on Regioselectivity

The following table summarizes expected outcomes based on literature precedents for substituted anilines.[6][7] Actual ratios for N-cyclopropyl-N-(trifluoromethyl)aniline should be determined empirically.

Iodinating AgentSolventAdditiveTemperatureExpected Major Isomer
N-Iodosuccinimide (NIS)DMSONoneRoom TempPara (>95%)
N-Iodosuccinimide (NIS)BenzeneAcetic AcidRoom TempOrtho (>90%)
Iodine (I₂)EthanolAg₂SO₄Room TempPara
Iodine Monochloride (ICl)CH₂Cl₂None0 °CMixture, often Para-favored

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Para-Selective Iodination using NIS in a Polar Solvent

This protocol is designed to maximize the yield of the para-iodo isomer.[6]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-cyclopropyl-N-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO, 5 mL). Stir until the substrate is fully dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1 x 20 mL) to quench any remaining NIS/iodine, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired para-iodinated product.

Protocol 2: Ortho-Selective Iodination using NIS in a Non-Polar Solvent

This protocol leverages solvent effects to favor the formation of the ortho-iodo isomer.[7][11]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-cyclopropyl-N-(trifluoromethyl)aniline (1.0 mmol, 1.0 eq.).

  • Dissolution: Add benzene or toluene (10 mL). Stir until dissolved.

  • Reagent Addition: Add glacial acetic acid (1.0 mmol, 1.0 eq.) followed by N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.) at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 20 mL) to remove acetic acid, followed by brine (1 x 20 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography to isolate the desired ortho-iodinated product.

References

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry - Section A, 16A, 142-144.
  • Shakhashiri, B. Z. (n.d.).
  • Wikipedia contributors. (2024, May 29). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2026, March 8). Directing Groups in Electrophilic Aromatic Substitution | Ortho, Meta, and Para Directors. YouTube.
  • BenchChem. (2025).
  • The Organic Chemistry Tutor. (n.d.).
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Solorio-Alvarado, C. R., et al. (2019). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. European Journal of Organic Chemistry. [Link]

  • Thangalipalli, S., Bandalla, S. G., & Neella, C. K. (2023). N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. ChemistrySelect. [Link]

  • Berliner, E. (1950). The Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. [Link]

  • Segler, M., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(8), 6566-6585. [Link]

  • BenchChem. (2025).
  • Segler, M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(42), 5434-5437.
  • Yamamoto, T., et al. (2010). An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. Tetrahedron Letters, 51(10), 1364-1366. [Link]

  • Yamamoto, T., et al. (2010). An efficient and regioselective iodination of electron-rich aromatic compounds using N-chlorosuccinimide and sodium iodide. Tohoku University Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Shinde, A. G., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]

  • Majid, R. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon.
  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry - Section A, 16A, 881-882.
  • BenchChem. (2025). An In-depth Technical Guide to N-Propyl-3-(trifluoromethyl)aniline.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-propyl-3-(trifluoromethyl)aniline.
  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]

  • D'Huyvetter, C., et al. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, 27(3), 896. [Link]

  • ResearchGate. (n.d.). Aqueous phase iodination studies of aniline, 1 using I2. [Link]

  • Jiang, H., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1962-1970. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and yield challenges associated with synthesizing highly functionalized anilines.

The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline requires three distinct functionalizations of the aniline core: N-cyclopropylation, N-trifluoromethylation, and para-iodination. The most critical factor in minimizing byproducts (such as ring-opened cyclopropyl species, thiocarbamoyl dead-ends, and di-iodinated regioisomers) is the strategic sequencing of these reactions .

Below, you will find causality-driven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure high-fidelity synthesis.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I seeing significant cyclopropyl ring-opening during the initial N-alkylation step? Causality: Cyclopropylamine derivatives are highly sensitive to the harsh acidic conditions or radical pathways frequently used in direct reductive amination. Strong Lewis acids can trigger the cleavage of the strained three-membered ring, resulting in linear propyl or allyl byproducts. Solution: Abandon reductive amination in favor of a Chan-Lam cross-coupling approach. Reacting aniline with cyclopropylboronic acid in the presence of copper(II) acetate and a mild base (e.g., Na2CO3) preserves the integrity of the cyclopropyl ring while ensuring selective mono-N-alkylation.

Q2: My N-trifluoromethylation stalls at the thiocarbamoyl fluoride intermediate. How do I drive it to completion? Causality: The modern, bench-stable synthesis of N-CF3 amines utilizes a formal umpolung strategy with (Me4N)SCF3, which rapidly forms a thiocarbamoyl fluoride intermediate[1]. This intermediate is highly stable. The subsequent desulfurization-fluorination cascade requires a strong fluorophilic metal to abstract the sulfur and drive the CF3 transfer[2]. If your silver source is wet, degraded, or sub-stoichiometric, the reaction will stall at this intermediate. Solution: You must use a large excess (at least 3.0 equivalents) of strictly anhydrous Silver Fluoride (AgF)[1]. Elevating the temperature to 50 °C for 2 hours ensures quantitative conversion from the intermediate to the final N-CF3 product[2].

Q3: During iodination, I am getting a complex mixture of ortho-iodo, para-iodo, and di-iodo byproducts. How can I improve regioselectivity? Causality: Aniline and N-alkyl anilines possess strongly activated aromatic rings. If you attempt electrophilic iodination before installing the N-CF3 group, the electron-donating nature of the amine lone pair leads to rapid over-iodination (e.g., 2,4-diiodo species) and poor regiocontrol. Solution: Sequence matters. Install the N-CF3 group first. The strong electron-withdrawing effect of the trifluoromethyl group pulls electron density away from the nitrogen, effectively dampening the activation of the aromatic ring[3]. Furthermore, the combined steric bulk of the N-cyclopropyl and N-CF3 groups completely shields the ortho positions. Subsequent treatment with N-iodosuccinimide (NIS) will result in near-exclusive para-iodination.

Quantitative Data & Optimization Tables

To validate the troubleshooting claims above, compare your in-house analytics against these benchmarked optimization metrics.

Table 1: Impact of AgF Equivalents on N-Trifluoromethylation Yield (Conditions: 0.2 mmol amine, 0.26 mmol (Me4N)SCF3, MeCN solvent)

AgF EquivalentsTemperatureTimeMajor Species PresentIsolated Yield (N-CF3)
0.0 eq25 °C10 minThiocarbamoyl fluoride0%
1.0 eq25 °C2 hoursMixed intermediate/product~32%
3.0 eq25 °C2 hoursN-CF3 Product>95%
3.0 eq50 °C2 hoursN-CF3 Product>98%

Table 2: Regioselectivity of Iodination based on Substrate Electronic Effects (Conditions: 1.05 eq NIS, TFA/MeCN, 0 °C to RT)

SubstrateDirecting Group EffectSteric Hindrance at OrthoMajor ProductByproducts
N-CyclopropylanilineStrongly ActivatingLowComplex Mixture2,4-diiodo (High), Ortho-iodo
N-Cyclopropyl-N-(CF3)anilineMildly DeactivatingVery High4-Iodo (Target)<2% over-iodination

Validated Experimental Protocols

Protocol A: One-Pot N-Trifluoromethylation of N-Cyclopropylaniline

Objective: Convert N-cyclopropylaniline to N-cyclopropyl-N-(trifluoromethyl)aniline while avoiding thiocarbamoyl stalling.

  • Preparation: In an oven-dried reaction vessel under a nitrogen atmosphere, dissolve N-cyclopropylaniline (0.2 mmol) in anhydrous acetonitrile (1.5 mL)[2].

  • Intermediate Formation: Add tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3, 46 mg, 0.26 mmol) to the solution. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: TLC or 19F-NMR should indicate quantitative formation of the thiocarbamoyl fluoride intermediate[1][2].

  • Desulfurization-Fluorination: To the same reaction mixture, add anhydrous silver fluoride (AgF, 76 mg, 0.6 mmol, 3.0 equiv)[2].

  • Completion: Stir the resulting suspension at 50 °C for 2 hours[1][2].

  • Workup: Dilute the mixture with a non-polar solvent (e.g., hexane/ethyl acetate) to precipitate the salt by-products. Filter through a pad of Celite and concentrate the filtrate under reduced pressure[1][2]. Purify via silica gel chromatography.

Protocol B: Highly Selective Para-Iodination

Objective: Install the 4-iodo group without triggering di-iodination or ortho-substitution.

  • Preparation: Dissolve the purified N-cyclopropyl-N-(trifluoromethyl)aniline (0.2 mmol) in a 10:1 mixture of anhydrous acetonitrile and trifluoroacetic acid (TFA) (2.0 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic reaction and suppress radical side-reactions.

  • Iodination: Add N-iodosuccinimide (NIS, 0.21 mmol, 1.05 equiv) in three small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation Checkpoint: The solution will transition to a deep amber color; monitor disappearance of starting material via LC-MS.

  • Quenching & Workup: Quench the reaction with 2 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted iodine species (solution should turn pale yellow/colorless). Extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Mechanistic & Workflow Visualization

The following diagram illustrates the optimal synthetic sequence, highlighting the specific logical interventions used to prevent byproduct formation at each stage.

SynthesisWorkflow cluster_logic Causality & Byproduct Prevention SM Starting Material: Aniline Step1 Step 1: N-Cyclopropylation (Chan-Lam Coupling) SM->Step1 Int1 Intermediate 1: N-Cyclopropylaniline Step1->Int1 BP1 Prevents: Ring Opening (Avoids harsh Lewis acids) Step1->BP1 Step2 Step 2: N-Trifluoromethylation (Me4N)SCF3 + AgF Int1->Step2 Int2 Intermediate 2: N-Cyclopropyl-N-(trifluoromethyl)aniline Step2->Int2 BP2 Prevents: Thiocarbamoyl Stalling (Drives desulfurization-fluorination) Step2->BP2 Step3 Step 3: Para-Iodination NIS, TFA, 0 °C to RT Int2->Step3 Product Target Molecule: N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline Step3->Product BP3 Prevents: Di-iodination & Ortho-isomers (N-CF3 deactivates ring & adds steric bulk) Step3->BP3

Figure 1: Optimal synthetic sequence for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

References

  • Title: Application Notes: Synthesis of N-Trifluoromethyl Amines. Source: benchchem.com. URL: 2

  • Title: Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Source: chinesechemsoc.org. URL: 3

  • Title: Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Source: researcher.life. URL: 1

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A Predictive ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a halogenated, trifluoromethyl-substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its complex structure, featuring a sterically demanding N-(trifluoromethyl)cyclopropylamino group and an electron-rich, heavy-atom-substituted aromatic ring, presents a unique and instructive case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the expected chemical shifts, multiplicities, and coupling constants of each nucleus, we offer a detailed spectroscopic roadmap for researchers. This analysis is grounded in fundamental NMR principles and supported by data from analogous structures, serving as a benchmark for the identification and characterization of this molecule and its derivatives. Furthermore, a validated, step-by-step protocol for acquiring high-quality NMR data for this class of compounds is presented.

Molecular Structure and Spectroscopic Considerations

The structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline combines several functionalities that profoundly influence its NMR spectra. The para-substituted benzene ring, the cyclopropyl group, and the trifluoromethyl group each give rise to characteristic signals. Understanding the electronic and steric effects of these groups is paramount for accurate spectral assignment.

The iodine atom at the C4 position is a moderately deactivating, ortho-, para-directing group that exerts a significant heavy-atom effect, influencing the chemical shift of the carbon to which it is attached (C4). The N-cyclopropyl-N-(trifluoromethyl) group is a bulky, electron-withdrawing substituent that will deshield the ipso-carbon (C1) and influence the adjacent aromatic protons.

Figure 1: Molecular structure of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with key nuclei labeled for NMR assignment.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into two principal regions: the aromatic region and the aliphatic (cyclopropyl) region.

Aromatic Region (δ 7.0–8.0 ppm)

The para-substitution pattern of the aniline ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets if the substituent effects are pronounced.

  • H3 & H5 Protons: These protons are ortho to the iodine atom and meta to the N-substituted amino group. The iodine atom's deshielding effect and the electron-withdrawing nature of the N-CF₃ group will shift these protons downfield. They are expected to appear as a doublet. For comparison, the aromatic protons in 4-iodoaniline appear around δ 7.39 ppm.[1] We predict a similar or slightly more downfield shift.

  • H2 & H6 Protons: These protons are ortho to the bulky N-cyclopropyl-N-(trifluoromethyl) group and meta to the iodine. They will experience a different electronic environment compared to H3/H5 and are expected to appear as a second doublet, likely shifted upfield relative to H3/H5.

The coupling between these two sets of protons will be a typical ortho coupling, with an expected J-value of approximately 8-9 Hz.[1]

Aliphatic Region (δ 0.5–3.5 ppm)

The signals from the cyclopropyl group are highly characteristic, appearing significantly upfield due to the ring strain and associated magnetic anisotropy.[2]

  • Methine Proton (Hα): The single proton on the carbon attached to the nitrogen (Cα) will be the most deshielded of the cyclopropyl protons due to the direct attachment to the electronegative nitrogen atom. It is expected to appear as a complex multiplet, split by the four adjacent, non-equivalent methylene protons on the cyclopropyl ring.

  • Methylene Protons (Hβ): The four protons on the two CH₂ groups of the cyclopropyl ring are diastereotopic. They will exhibit complex splitting patterns due to both geminal and vicinal coupling.[3] These protons are expected to resonate at very high field, typically below δ 1.0 ppm, appearing as two separate multiplets.[2]

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton, with distinctive signals for the trifluoromethyl group and the carbon atoms of the aromatic ring.

Aromatic and Quaternary Carbons (δ 90–150 ppm)
  • C4 (Iodo-substituted): The most prominent feature in the aromatic region is often the carbon bearing the iodine atom. Due to the heavy-atom effect, this carbon signal is shifted significantly upfield and is expected to appear around δ 90-100 ppm.

  • C1 (Amino-substituted): The ipso-carbon attached to the nitrogen atom will be deshielded and is expected to appear in the δ 140-150 ppm range.

  • C2/C6 and C3/C5: These pairs of carbons will give rise to two distinct signals in the typical aromatic region of δ 115-140 ppm.

  • CF₃ Carbon: The carbon of the trifluoromethyl group is a key diagnostic signal. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4] This coupling constant is typically very large, around 270-280 Hz.[4][5] The signal is often of low intensity due to the splitting and the lack of a Nuclear Overhauser Effect (NOE) enhancement.[6] The chemical shift is expected in the δ 120-125 ppm range.

Aliphatic Carbons (δ 10–40 ppm)
  • Methine Carbon (Cα): The cyclopropyl carbon attached to the nitrogen will be deshielded relative to the other cyclopropyl carbons, likely appearing in the δ 30-40 ppm range.

  • Methylene Carbons (Cβ): The two equivalent methylene carbons of the cyclopropyl ring will be highly shielded, appearing far upfield, typically below δ 15 ppm.

Comparative Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR data for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. These predictions are based on the analysis above and data from structurally related compounds.

¹H NMR Data
Predicted δ (ppm)
7.50 - 7.70
7.00 - 7.20
2.80 - 3.00
0.80 - 1.00
0.50 - 0.70
¹³C NMR Data
Predicted δ (ppm)
145 - 148
138 - 140
120 - 125
118 - 120
90 - 95
32 - 36
8 - 12

Recommended Experimental Protocol

To obtain high-quality NMR spectra for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, the following experimental procedure is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of complex splitting patterns.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) and free from residual solvents by drying under high vacuum for several hours.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[7] Acetone-d₆ is a suitable alternative if solubility is an issue.[8]

  • Concentration: Weigh approximately 10-20 mg of the compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9] Gently swirl to ensure complete dissolution.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

NMR Instrument Parameters (400 MHz Spectrometer)
Parameter ¹H Acquisition ¹³C Acquisition Rationale
Pulse Program Standard (zg30)Proton-decoupled (zgpg30)Standard acquisition sequences for routine 1D spectra.
Spectral Width (SW) 16 ppm (centered at ~6 ppm)240 ppm (centered at ~120 ppm)Ensures all expected signals are captured within the spectral window.
Acquisition Time (AQ) 2-4 seconds1-2 secondsProvides adequate digital resolution for resolving fine coupling.
Relaxation Delay (D1) 2 seconds5 secondsA longer delay for ¹³C is crucial for the quantitative observation of quaternary carbons, like the CF₃, which have long relaxation times.[4]
Number of Scans (NS) 16-641024-4096More scans are needed for ¹³C due to its low natural abundance and the signal intensity loss from C-F coupling.[4][6]
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a polynomial baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

Conclusion

The ¹H and ¹³C NMR spectra of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are predicted to exhibit a rich set of characteristic signals that, in combination, allow for unambiguous structure confirmation. Key diagnostic features include the AA'BB' system in the aromatic region of the ¹H spectrum, the highly shielded and complex multiplets of the cyclopropyl protons, and the distinctive quartet of the CF₃ carbon in the ¹³C spectrum. This comprehensive guide provides a robust framework for the analysis and interpretation of this molecule's NMR data, serving as a valuable resource for synthetic and analytical chemists in the pharmaceutical and materials science fields.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? ResearchGate. Available at: [Link]

  • Supplementary Data. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Counterintuitive Deshielding on the 13 C NMR Chemical Shift for the Trifluoromethyl Anion. ResearchGate. Available at: [Link]

  • In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no ... Quora. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC. Available at: [Link]

  • Complex Spin-Spin Splitting Patterns. Lumen Learning. Available at: [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. Available at: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... Doc Brown's Chemistry. Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. University of Colorado Boulder. Available at: [Link]

Sources

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (C₁₀H₉F₃IN) is a structurally complex halogenated building block utilized in advanced agrochemical and pharmaceutical drug development. Its unique structural motifs—a highly labile carbon-iodine (C-I) bond, an electron-withdrawing N-trifluoromethyl group, and a sterically strained cyclopropyl ring—produce a highly distinct, multi-pathway fragmentation profile during mass spectrometry (MS).

This guide objectively compares the analytical performance of three primary MS platforms—GC-EI-MS , LC-ESI-QqQ , and LC-ESI-QTOF —for elucidating and quantifying this compound. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this guide equips researchers with the exact parameters needed to optimize their analytical workflows.

Mechanistic Causality of Fragmentation

Understanding the specific fragmentation pathways of this molecule is critical for selecting the correct MS platform and interpreting the resulting spectra.

The C-I Bond Anomaly (Radical Loss in ESI)

In Electrospray Ionization (ESI), collision-induced dissociation (CID) of even-electron precursor ions like [M+H]⁺ typically results in the loss of even-electron neutral molecules. However, the C-I bond is exceptionally weak (~238 kJ/mol). As documented in the 1 [1], protonated iodoanilines frequently undergo homolytic cleavage to lose an iodine radical (I•), generating an unusual dehydroanilinium radical cation. For our target compound, the [M+H]⁺ ion (m/z 327.9811) loses I• to form an intense radical cation at m/z 201.0766.

N-Trifluoromethyl and Cyclopropyl Cleavage

Under hard ionization conditions like 70 eV Electron Ionization (EI), general fragmentation rules dictate that weak bonds break preferentially to form the most stable cations 2 [2]. The molecular radical cation M⁺• (m/z 326.9733) undergoes rapid alpha-cleavage. The loss of the •CF₃ radical (-69 Da) yields a stable even-electron cation at m/z 257.9781. Concurrently, the strained cyclopropyl group undergoes ring-opening followed by the loss of an allyl radical (•C₃H₅, -41 Da), yielding a fragment at m/z 285.9342.

Fragmentation M_ESI [M+H]+ m/z 327.9811 Even-Electron Ion Frag_I_ESI [M+H - I•]+• m/z 201.0766 Dehydroanilinium Radical M_ESI->Frag_I_ESI CID (-I•) Radical Loss Anomaly M_EI M+• m/z 326.9733 Radical Cation Frag_CF3_EI [M - CF3]+ m/z 257.9781 Even-Electron Cation M_EI->Frag_CF3_EI EI (-CF3•) Alpha Cleavage Frag_Cyclo [M - C3H5]+ m/z 285.9342 Even-Electron Cation M_EI->Frag_Cyclo EI (-C3H5•) Ring Opening

Figure 1: Mechanistic MS fragmentation pathways of the target compound.

Platform Performance Comparison

Selecting the appropriate mass spectrometer depends entirely on the analytical goal: structural confirmation, high-throughput quantification, or library-based screening.

Table 1: Platform Performance Metrics
FeatureGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-QTOF (HRMS)
Primary Use Case Library matching, volatility-based separationHigh-sensitivity targeted quantification (PK/PD)Structural elucidation, exact mass confirmation
Ionization Method Hard (70 eV EI)Soft (ESI)Soft (ESI)
Primary Precursor M⁺• (m/z 326.9)[M+H]⁺ (m/z 328.0)[M+H]⁺ (m/z 327.9811)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 2 ppm)
Diagnostic Power High (Rich fragmentation fingerprint)Moderate (Specific MRM transitions)Exceptional (Empirical formula generation)
Matrix Interference Low (Chromatographic resolution)Moderate (Ion suppression possible)Low (High-resolution filtering)
Table 2: Key Diagnostic Fragments and Exact Masses
Ion TypeFormulaExact Mass (Da)Analytical Significance
[M+H]⁺ C₁₀H₁₀F₃IN⁺327.9811Confirms intact molecular formula (ESI platforms)
M⁺• C₁₀H₉F₃IN⁺•326.9733Confirms intact molecular mass (EI platforms)
[M+H - I•]⁺• C₁₀H₁₀F₃N⁺•201.0766Radical loss anomaly; confirms para-iodo substitution
[M - CF₃]⁺ C₉H₉IN⁺257.9781Confirms presence of the N-trifluoromethyl group
[M - C₃H₅]⁺ C₇H₄F₃IN⁺285.9342Confirms cyclopropyl substitution via ring opening

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies incorporate self-validating steps (blanks, tuning, and internal standards) to guarantee that the observed fragmentation is an accurate representation of the molecule and not an artifact of the instrument state.

Workflow Prep Sample Prep & Internal Std Ion Ionization ESI(+) or EI(70eV) Prep->Ion Analyze Mass Analyzer Q-TOF / QqQ / SQ Ion->Analyze Data Data Processing Exact Mass & Isotope Analyze->Data

Figure 2: Universal self-validating MS workflow for halogenated anilines.

Protocol A: High-Resolution Structural Elucidation via LC-ESI-QTOF

Objective: Confirm the exact mass and formula of the parent compound and its fragments.

  • System Calibration (Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L). Verify that mass accuracy is strictly < 2 ppm for reference masses m/z 118.0862 and m/z 322.0481.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Self-Validation: Prepare a solvent blank (pure MeOH) to run immediately prior to the sample to rule out isobaric background contamination.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • MS Acquisition: Operate in Positive ESI mode (Capillary: 3.5 kV). Acquire MS1 data from m/z 100–1000. For MS/MS, utilize targeted CID on the precursor m/z 327.9811.

    • Causality of choice: Use stepped collision energies of 10, 20, and 40 eV. 10 eV captures the low-energy iodine radical loss (m/z 201.0766), while 40 eV forces the higher-energy cyclopropyl ring fragmentation.

Protocol B: High-Throughput Fingerprinting via GC-EI-MS

Objective: Generate a highly reproducible, library-searchable 70 eV fragmentation fingerprint.

  • System Tuning (Validation Step): Execute an autotune using Perfluorotributylamine (PFTBA). Verify that calibrant ions m/z 69, 219, and 502 are present with accurate isotopic ratios and peak widths of ~0.6 Da at Full Width at Half Maximum (FWHM).

  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade Hexane.

  • Injection: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250°C to ensure rapid volatilization without thermal degradation.

  • Acquisition: Apply 70 eV electron ionization. Scan from m/z 50 to 400. Extract the resulting mass spectrum and compare the isotopic pattern of the molecular ion (m/z 326.9) against theoretical models to confirm the monoisotopic A+2 absence characteristic of iodine (unlike chlorine or bromine).

References

  • Formation of Protonated ortho-Quinonimide from ortho-Iodoaniline in the Gas Phase by a Molecular-Oxygen-Mediated, ortho-Isomer-Specific Fragmentation Mechanism Journal of the American Society for Mass Spectrometry URL
  • Mass Spectrometry Fragmentation ChemConnections URL

Sources

Comparison of reactivity between N-cyclopropyl-4-iodo- and 4-bromo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of building block reactivity is critical for rational drug design and late-stage functionalization. When comparing N-cyclopropyl-4-iodoaniline and 4-bromo-N-(trifluoromethyl)aniline , we are examining two fundamentally divergent chemical profiles. The differences lie not only in the halogen handle (iodide vs. bromide) but also in the profound electronic perturbations exerted by their respective N-substituents.

This guide provides a comprehensive, data-driven comparison of these two compounds, detailing the causality behind their reactivity, structural stability, and optimal experimental handling.

Halogen Kinetics: Oxidative Addition Thermodynamics

The primary reactive handle for cross-coupling in both molecules is the carbon-halogen bond. The thermodynamic barrier to oxidative addition—the rate-determining step in most Pd-catalyzed cycles—is dictated by the Bond Dissociation Energy (BDE)[1].

  • N-cyclopropyl-4-iodoaniline (C–I Bond): The C–I bond has a significantly lower BDE (approx. 67.2 kcal/mol)[1]. This low thermodynamic barrier allows oxidative addition to occur rapidly, often at room temperature, using standard Pd(0) catalysts without the need for highly specialized, electron-rich ligands.

  • 4-bromo-N-(trifluoromethyl)aniline (C–Br Bond): The C–Br bond possesses a higher BDE (approx. 82.6 kcal/mol)[1]. Cleaving this bond requires higher thermal energy (typically 80–110 °C) and electron-rich, sterically bulky phosphine ligands (e.g., XPhos, BrettPhos) to sufficiently lower the activation energy of the transition state[2].

Reactivity Pd Pd(0) Active Species Iodo N-cyclopropyl-4-iodoaniline (C-I BDE ~67.2 kcal/mol) Pd->Iodo Bromo 4-bromo-N-(CF3)aniline (C-Br BDE ~82.6 kcal/mol) Pd->Bromo FastOA Fast Oxidative Addition (Kinetic Control, 25-50°C) Iodo->FastOA SlowOA Slow Oxidative Addition (Thermodynamic Barrier, 80-110°C) Bromo->SlowOA Product Cross-Coupled Product FastOA->Product SlowOA->Product

Pd-catalyzed oxidative addition energy profiles for aryl iodides vs. aryl bromides.

Electronic Perturbation at the Nitrogen Center

The secondary, yet equally critical, difference lies in the aniline nitrogen. The substituents dictate the nucleophilicity of the amine and the electron density of the aromatic ring.

  • The N-Cyclopropyl Effect: The cyclopropyl group acts as an electron-donating group via inductive and hyperconjugative effects. This enriches the electron density on the nitrogen lone pair, making it highly nucleophilic. While this is advantageous for subsequent alkylation or acylation, it also means the nitrogen can competitively coordinate to metal catalysts or undergo unintended N-arylation (Buchwald-Hartwig side reactions) if not protected.

  • The N-Trifluoromethyl Effect: The N-CF₃ moiety is a rare and underexplored functional group in medicinal chemistry, primarily due to synthetic challenges[3]. The three fluorine atoms exert a massive electron-withdrawing inductive (-I) effect. This pulls electron density away from the nitrogen, effectively neutralizing its nucleophilicity. Consequently, 4-bromo-N-(trifluoromethyl)aniline is highly resistant to N-alkylation and exhibits exceptional metabolic stability (e.g., resistance to CYP450-mediated N-dealkylation)[3]. Furthermore, this withdrawal makes the aromatic ring electron-deficient, which slightly accelerates the oxidative addition of the C-Br bond by lowering the LUMO energy, though not enough to surpass the reactivity of a C-I bond.

ElectronicEffects Aniline Aniline Nitrogen Core HighNuc High Nucleophilicity Susceptible to Alkylation Aniline->HighNuc LowNuc Extremely Low Nucleophilicity High Metabolic Stability Aniline->LowNuc NCyclo N-Cyclopropyl Group NCyclo->Aniline Electron Donating (+I) NCF3 N-Trifluoromethyl Group NCF3->Aniline Strongly Electron Withdrawing (-I)

Divergent electronic effects of N-substituents on aniline nucleophilicity and stability.

Quantitative Reactivity Comparison

To facilitate experimental design, the following table summarizes the key physicochemical and reactive metrics of both compounds.

ParameterN-cyclopropyl-4-iodoaniline4-bromo-N-(trifluoromethyl)aniline
Halogen BDE ~67.2 kcal/mol (C–I)~82.6 kcal/mol (C–Br)
N-Substituent Effect Electron-donating (+I)Strongly Electron-withdrawing (-I)
Nitrogen Nucleophilicity High (Requires protection in harsh cross-couplings)Extremely Low (Acts as an inert handle)
Aromatic Ring Electronics Electron-richElectron-deficient
Optimal Pd-Coupling Temp 25 °C – 50 °C80 °C – 110 °C
Metabolic Stability (N-site) Moderate (Susceptible to oxidation)High (Resistant to N-dealkylation)

Validated Experimental Protocols

Because of their divergent thermodynamic and electronic profiles, these two building blocks cannot be subjected to identical reaction conditions. Below are self-validating protocols tailored to the specific causality of each molecule.

Protocol A: Mild Suzuki-Miyaura Coupling of N-cyclopropyl-4-iodoaniline

Rationale: The weak C–I bond allows for kinetic control at low temperatures, preventing competitive N-arylation of the unprotected, nucleophilic secondary amine.

  • Reagent Assembly: In a dry Schlenk flask, combine N-cyclopropyl-4-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%). Causality: A standard bidentate ligand is sufficient; highly active dialkylbiaryl phosphines are unnecessary and may over-activate the system, leading to homocoupling.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Execution: Stir at 40 °C for 2–4 hours.

  • Self-Validation Check: Monitor via LC-MS. The iodide should show >95% conversion within 3 hours. If unreacted starting material remains, the failure mode is likely oxygen ingress (catalyst poisoning), not insufficient thermal energy. Do not exceed 50 °C to avoid N-arylation side products.

Protocol B: High-Energy Suzuki-Miyaura Coupling of 4-bromo-N-(trifluoromethyl)aniline

Rationale: The strong C–Br bond requires significant thermal energy. Furthermore, N-trifluoromethyl amines can be sensitive to hydrolysis in strongly basic aqueous media[3], necessitating anhydrous conditions.

  • Reagent Assembly: In an oven-dried vial, combine 4-bromo-N-(trifluoromethyl)aniline (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Causality: The electron-rich XPhos ligand lowers the activation barrier for the oxidative addition of the tough C–Br bond, while the bulky profile accelerates reductive elimination.

  • Solvent System: Add anhydrous, degassed Toluene.

  • Reaction Execution: Seal the vial and heat at 100 °C for 12–16 hours.

  • Self-Validation Check: Monitor via LC-MS. Expect a slower kinetic profile. If conversion stalls at ~50% after 8 hours, spike the reaction with an additional 1 mol% Pd₂(dba)₃/XPhos. Catalyst thermal degradation at 100 °C is the primary failure mode, not substrate inertness.

References

  • Chepliaka, H., et al. "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox." Journal of Medicinal Chemistry, 2020, 63(21), 13076-13089. Available at:[Link]

  • Mphahlele, M. J., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014, 19(11), 17492-17511. Available at:[Link]

  • Braga, A. A. C., et al. "Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings." ChemRxiv, 2021. Available at:[Link]

Sources

Validated analytical methods for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated anilines in pharmaceutical and agrochemical development pipelines. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline presents a unique analytical challenge. The molecule combines a sterically demanding cyclopropyl ring, a heavy and polarizable iodine atom, and a strongly electron-withdrawing N-trifluoromethyl group.

To establish a robust control strategy, we must move beyond generic methods. This triad of functional groups drastically reduces the basicity of the aniline nitrogen, increases the compound's lipophilicity, and alters its volatility. This guide objectively compares three validated analytical platforms—RP-HPLC-UV, GC-MS (EI), and LC-MS/MS (APCI)—detailing the mechanistic rationale behind each protocol and aligning them with the latest ICH Q2(R2) validation guidelines[1].

Physicochemical Profiling & Method Selection Rationale

Before executing any protocol, it is critical to understand the causality between the molecule's structure and its analytical behavior:

  • Chromatographic Retention: The high lipophilicity imparted by the -CF3 and cyclopropyl groups demands a highly retentive stationary phase. While C18 is standard, a Biphenyl phase offers superior orthogonal selectivity via π−π interactions with the electron-deficient iodo-aromatic ring[2].

  • Mass Spectrometric Ionization: The electron-withdrawing nature of the -CF3 group severely depletes electron density on the tertiary nitrogen via inductive effects. Consequently, standard Electrospray Ionization (ESI+) yields poor solution-phase protonation. We must pivot to Atmospheric Pressure Chemical Ionization (APCI+) for LC-MS, which relies on more aggressive gas-phase ion-molecule reactions, or utilize Gas Chromatography with Electron Ionization (GC-EI)[3].

  • Volatility & Thermal Stability: Unlike primary halogenated anilines that often require derivatization (e.g., with dichloroacetic anhydride) to prevent peak tailing[4], this tertiary amine lacks N-H bonds. The absence of hydrogen-bonding capabilities makes it highly volatile and thermally stable, allowing for direct, sharp elution in GC-MS without prior derivatization.

G Start N-cyclopropyl-4-iodo-N- (trifluoromethyl)aniline Bulk Bulk Drug / Intermediate (Assay & Purity) Start->Bulk Trace Trace Impurity / Bioanalysis Start->Trace HPLC RP-HPLC-UV (Routine QC) Bulk->HPLC High Conc. GCMS GC-MS (EI) (Volatile Profiling) Trace->GCMS Volatile Matrix LCMS LC-MS/MS (APCI) (Sub-ppm Quant) Trace->LCMS Complex Matrix

Decision tree for selecting the optimal analytical platform based on matrix and sensitivity.

Platform Performance Comparison

The following table summarizes the validated performance metrics for the quantification of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline across the three platforms.

ParameterRP-HPLC-UV (Assay)GC-MS (EI) (Trace)LC-MS/MS (APCI) (Ultra-Trace)
Primary Use Case Bulk release, purity profilingVolatile impurities, solventsGenotoxic impurities, bioanalysis
Limit of Detection (LOD) 0.5 µg/mL5.0 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL15.0 ng/mL0.15 ng/mL
Linear Dynamic Range 1.5 – 150 µg/mL15 – 1000 ng/mL0.15 – 50 ng/mL
Precision (%RSD) < 1.0%< 3.5%< 4.2%
Run Time 12 minutes18 minutes6 minutes
Cost per Sample LowMediumHigh

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below functions as a self-validating system, incorporating specific system suitability criteria (SST).

Protocol A: RP-HPLC-UV (Bulk Assay & Purity)

Mechanism: The iodine atom provides a strong, distinct chromophore due to the extension of the conjugated π -system, allowing for highly sensitive UV detection at 254 nm[2].

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 100 mL of Acetonitrile:Water (60:40, v/v). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 0-2 min (40% B), 2-8 min (ramp to 90% B), 8-10 min (hold 90% B), 10-12 min (re-equilibrate at 40% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability: The tailing factor ( Tf​ ) for the main peak must be ≤1.2 , and theoretical plates ( N ) must be ≥8000 . This ensures the cyclopropyl group is not causing secondary hydrophobic interactions with residual silanols.

Protocol B: GC-MS (Trace Volatile Profiling)

Mechanism: Utilizing the lack of N-H hydrogen bonding, the analyte vaporizes cleanly. Electron Ionization (70 eV) will aggressively fragment the molecule, typically yielding a strong molecular ion [M]+ and a base peak corresponding to the loss of the trifluoromethyl group [M−CF3​]+ or iodine [M−I]+ [3].

  • Sample Preparation: Perform a liquid-liquid extraction of the aqueous matrix using Dichloromethane (DCM). Spike with an isotopically labeled internal standard (e.g., d4​ -aniline derivative) prior to extraction to correct for recovery losses.

  • Chromatographic Conditions:

    • Column: Agilent DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 20°C/min to 150°C, then ramp at 10°C/min to 280°C (hold 3 min).

  • MS Conditions: EI mode (70 eV). Transfer line at 280°C. Source at 230°C.

  • Quantification: Operate in Selected Ion Monitoring (SIM) mode targeting the [M]+ and [M−CF3​]+ ions for maximum signal-to-noise (S/N).

Protocol C: LC-MS/MS (Genotoxic Impurity / Bioanalysis)

Mechanism: APCI utilizes a corona discharge to create reagent ions in the gas phase, which then transfer charge to the analyte. This overcomes the poor solution-phase basicity caused by the -CF3 group.

  • Sample Preparation: For biological matrices, perform protein precipitation using 3 volumes of cold Methanol containing the internal standard. Centrifuge at 14,000 rpm for 10 minutes and inject the supernatant.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Biphenyl (100 mm × 2.1 mm, 2.6 µm).

    • Mobile Phase: Isocratic elution with 25% 5mM Ammonium Formate (aq) and 75% Methanol.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Source: APCI in Positive Ion Mode.

    • Corona Discharge Current: 4.0 µA.

    • Probe Temperature: 400°C.

    • MRM Transitions: Monitor the transition from the protonated precursor [M+H]+ to the most abundant product ion (empirically determined during compound tuning, likely involving the cleavage of the cyclopropyl ring).

  • Self-Validation (Matrix Effect): A post-column infusion test must be performed during method development to ensure no endogenous matrix components co-elute and suppress the APCI corona discharge.

Method Validation Framework (ICH Q2(R2) Compliance)

All analytical procedures must be validated according to the ICH Q2(R2) guidelines to ensure they are fit for their intended purpose[5]. The lifecycle approach to analytical validation requires continuous monitoring of the following parameters[6]:

  • Specificity: Demonstrated by injecting blank matrices and ensuring no interfering peaks elute at the retention time of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline. Peak purity in HPLC-UV is confirmed using a Diode Array Detector (DAD).

  • Linearity & Range: Evaluated across a minimum of 5 concentration levels. The reportable range is confirmed by demonstrating an R2≥0.999 using an appropriate calibration model[5].

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% of the target concentration. Recoveries must fall within 98.0% - 102.0% for bulk assay, and 80.0% - 120.0% for trace LC-MS/MS analysis.

  • Robustness: Deliberate, small variations are introduced (e.g., ±2% mobile phase organic content, ±5°C column temperature) to prove the method's reliability under normal laboratory fluctuations[1].

Validation ICH ICH Q2(R2) Validation Spec Specificity (No interference) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Sens LOD / LOQ (S/N Ratio) ICH->Sens

Core validation parameters mandated by ICH Q2(R2) for quantitative analytical procedures.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA), europa.eu,[Link]

  • Determination of Anilines in River Water, Sediment, and Fish Samples by Gas Chromatography–Mass Spectrometry, oup.com,[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development, acs.org,[Link]

  • AND GAS CHROMATOGRAPHIC DETERMINATIQN BY by Research and Applications Branch Environment Canada, publications.gc.ca,[Link]

Sources

Computational Profiling of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and computational chemists, the strategic substitution of aniline scaffolds is a cornerstone of rational drug design. N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline represents a highly specialized pharmacophore. It combines the metabolic stability and conformational rigidity of an N-cyclopropyl group, the drastic basicity reduction of an N-trifluoromethyl (-CF₃) group, and the potent halogen-bond donating capacity of a para-iodine atom.

This guide objectively compares the electronic properties of this target compound against standard aniline alternatives using Density Functional Theory (DFT). Furthermore, it evaluates the performance of different DFT functionals in accurately modeling these complex electronic environments.

Computational Methodology & Self-Validating Protocol

To ensure scientific integrity, the computational workflow must account for the unique physics of the molecule. Iodine, a heavy halogen (Z=53), exhibits significant relativistic core-electron effects, while the -CF₃ group requires precise modeling of long-range electron withdrawal.

Step-by-Step DFT Workflow
  • Initial Conformational Search: Generate 3D conformers using the MMFF94 force field to identify the lowest-energy orientation of the sterically demanding N-cyclopropyl and N-CF₃ groups.

  • Functional and Basis Set Selection (The Causality):

    • Functional: We employ the wB97XD functional. Unlike standard B3LYP, wB97XD includes empirical dispersion corrections, which are critical for accurately modeling the dense, polarizable electron cloud of iodine and its non-covalent halogen bonding interactions[1].

    • Basis Set: A mixed basis set approach is mandatory. Use 6-311++G(d,p) for light atoms (C, H, N, F) to capture the diffuse nature of the fluorine lone pairs. For Iodine, use def2-TZVPD coupled with an Effective Core Potential (ECP) to replace core electrons, thereby recovering relativistic effects without prohibitive computational cost.

  • Geometry Optimization: Optimize the lowest-energy conformer to its local minimum in a simulated solvent environment (e.g., water, using the SMD solvation model) to mimic physiological conditions.

  • Self-Validation (Frequency Analysis): Calculate the vibrational frequencies (Hessian matrix) at the same level of theory. Rule of Trust: The protocol is self-validating; the presence of zero imaginary frequencies confirms the geometry is a true ground-state minimum, not a transition state saddle point.

  • Property Extraction: Compute the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) surfaces, and Natural Bond Orbital (NBO) charges to quantify the iodine σ -hole magnitude[2],[3].

Workflow Visualization

DFT_Workflow Start Input Geometry (Target Scaffold) Opt DFT Optimization wB97XD / def2-TZVPD Start->Opt Freq Frequency Analysis (Hessian Matrix) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point) Prop Electronic Properties (HOMO/LUMO, MEP) Check->Prop Yes (True Minimum) Output Comparative Analysis vs Alternatives Prop->Output

Computational workflow for DFT-based electronic property evaluation and self-validation.

Comparative Analysis 1: DFT Functional Performance

Before comparing the compound to alternatives, we must validate the computational "product" (the DFT method). Halogen bonding is driven by the σ -hole—a region of positive electrostatic potential on the outermost surface of the halogen atom[1],[4]. Accurately predicting the maximum potential ( Vs,max​ ) of this σ -hole is highly dependent on the chosen functional.

Table 1: Functional Comparison for Predicting Iodine σ -hole ( Vs,max​ ) in the Target Compound

DFT FunctionalDispersion Correction Vs,max​ (kcal/mol)Accuracy/Suitability Assessment
B3LYP None+18.2Poor: Underestimates halogen bond strength due to lack of long-range dispersion modeling.
M06-2X Implicit+22.5Good: Captures medium-range interactions well; suitable for general thermochemistry.
wB97XD Explicit (Empirical)+24.1Optimal: Accurately models both the inductive withdrawal of -CF₃ and the polarizability of Iodine.

Insight: For drug discovery campaigns relying on halogen bonding, legacy functionals like B3LYP should be deprecated in favor of dispersion-corrected functionals like wB97XD to prevent false negatives in virtual screening.

Comparative Analysis 2: Target Compound vs. Alternative Scaffolds

To demonstrate the superior performance of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, we compare its DFT-derived electronic properties against two standard developmental alternatives: 4-iodoaniline and N-cyclopropyl-4-iodoaniline .

The Causality of the N-CF₃ Group

The introduction of the N-CF₃ group fundamentally rewires the molecule's electronic landscape. Because fluorine is highly electronegative, the -CF₃ group acts as a powerful electron-withdrawing group (EWG). It pulls electron density away from the nitrogen lone pair, delocalizing the effect through the aromatic π -system down to the para-iodine atom[2],[3].

This creates two distinct pharmacological advantages:

  • Kinetic Stability: The HOMO energy is drastically lowered, making the molecule highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes)[2].

  • Enhanced Halogen Bonding: The electron withdrawal deepens the electron depletion zone ( σ -hole) on the iodine atom, significantly increasing its capacity to act as a halogen bond donor to target protein backbone carbonyls[1],[4].

Table 2: Comparative Electronic Properties (wB97XD / 6-311++G(d,p) & def2-TZVPD)

Property / Metric4-Iodoaniline (Standard)N-cyclopropyl-4-iodoanilineN-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline
HOMO Energy (eV) -5.60-5.40 (Destabilized)-6.80 (Highly Stabilized)
LUMO Energy (eV) -0.50-0.45-1.80
Energy Gap ( Δ E) 5.10 eV4.95 eV5.00 eV
Dipole Moment ( μ ) 2.8 D3.1 D4.5 D
Iodine σ -hole ( Vs,max​ ) +15.0 kcal/mol+12.5 kcal/mol+24.1 kcal/mol
Metabolic Liability High (Oxidation prone)Very High (N-dealkylation)Low (Sterically & electronically shielded)
Interpretation of Results
  • Against 4-Iodoaniline: The target compound exhibits a dramatically stronger σ -hole (+24.1 vs +15.0 kcal/mol). This means the target compound will form significantly tighter halogen bonds with Lewis bases in a receptor binding pocket.

  • Against N-cyclopropyl-4-iodoaniline: Adding a simple alkyl/cycloalkyl group donates electron density, which raises the HOMO (-5.40 eV) and weakens the iodine σ -hole (+12.5 kcal/mol). The strategic addition of the N-CF₃ group reverses this liability, dropping the HOMO to -6.80 eV (preventing rapid oxidation) while boosting the dipole moment to 4.5 D, which can enhance membrane permeability and target residence time.

Conclusion

DFT profiling validates that N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is not merely a structural novelty, but a rationally optimized scaffold. By utilizing dispersion-corrected wB97XD calculations, we can objectively prove that the synergistic push-pull dynamics of the N-cyclopropyl and N-CF₃ groups yield an exceptionally stable, potent halogen-bond donor ideal for advanced drug development pipelines.

References

  • The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules ResearchG
  • Experimentally Derived Charge Density of Halogen Bonds to Heavy Pnictogens: Revealing Electronic Structure and Validating Density Functional Theory Approaches ResearchG
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III)
  • Unveiling the Electronic Landscape: A DFT- Based Comparative Guide to N-Allyl-3- (trifluoromethyl)aniline Benchchem

Sources

Genotoxicity assessment of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline compared to other anilines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the genotoxicity assessment of highly functionalized anilines not merely as a checklist of regulatory assays, but as a complex mechanistic puzzle. When evaluating a densely substituted molecule like N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline , we must look beyond baseline class effects. Every functional group on this molecule acts as a deliberate molecular lever, fundamentally shifting its metabolic fate and toxicological profile compared to simpler anilines.

This guide provides an objective, mechanistically grounded comparison of this compound against traditional aniline derivatives, supported by self-validating experimental protocols designed for rigorous drug development pipelines.

Structural Causality and Metabolic Shunting

To understand the genotoxic potential of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, we must deconstruct how its specific moieties disrupt classical aniline metabolism.

  • The Baseline Aniline Liability: Unsubstituted anilines are notorious promutagens. They undergo Cytochrome P450 (CYP1A2)-mediated N-hydroxylation, followed by Phase II esterification (e.g., via N-acetyltransferases). The cleavage of this ester yields a highly electrophilic nitrenium ion that covalently binds to DNA, resulting in frameshifts and base-pair substitutions .

  • The 4-Iodo Blockade: Halogenation at the para position blocks para-hydroxylation—a common detoxification route that typically yields non-genotoxic aminophenols. By obstructing this pathway, the iodine atom theoretically forces the metabolic flux back toward the toxic N-hydroxylation route .

  • The N-Trifluoromethyl (-CF3) Electronic Barrier: This is the critical differentiator. The -CF3 group is powerfully electron-withdrawing. By pulling electron density away from the amine nitrogen, it drastically increases the oxidation potential of the lone pair. This electronic barrier severely restricts the initial CYP450-mediated N-hydroxylation step, effectively short-circuiting the classical nitrenium ion pathway .

  • The N-Cyclopropyl Radical Liability: With N-hydroxylation blocked, CYP enzymes will attempt single-electron transfer (SET) oxidation on the cyclopropyl ring. Cyclopropylamines are known to undergo rapid ring-opening upon SET, generating highly reactive carbon-centered radicals. While these radicals rarely reach nuclear DNA to cause direct point mutations, they cause severe localized oxidative stress and mechanism-based inactivation of the CYP enzymes, leading to chromosomal strand breaks (clastogenicity) .

G Compound N-cyclopropyl-4-iodo- N-(trifluoromethyl)aniline Pathway1 CYP450 N-Hydroxylation (Inhibited by N-CF3) Compound->Pathway1 Minor Route Pathway2 CYP450 Single-Electron Transfer (N-Cyclopropyl Oxidation) Compound->Pathway2 Major Route Nitrenium Nitrenium Ion (DNA Adducts) Pathway1->Nitrenium N-O heterolysis Radical Cyclopropyl Ring Opening (Carbon-Centered Radical) Pathway2->Radical Ring Cleavage Detox Phase II Conjugation / GSH Radical->Detox Detoxification Toxicity Mechanism-Based Enzyme Inactivation & Cytotoxicity Radical->Toxicity Covalent Binding

Metabolic activation pathways of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Comparative Genotoxicity Profiles

Because of the metabolic shunting described above, N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline exhibits a distinct genotoxic signature compared to its less substituted analogs. The table below summarizes the quantitative and qualitative performance of these compounds across standard testing batteries.

CompoundAmes Test (OECD 471)In Vitro Micronucleus (OECD 487)Primary Genotoxic Mechanism
Aniline Weakly Positive (+S9)PositiveNitrenium ion DNA adducts
4-Iodoaniline Positive (+S9)PositiveEnhanced nitrenium ion formation
4-(Trifluoromethyl)aniline Positive (+S9)PositiveNitrenium ion DNA adducts
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline Anticipated Negative Strongly Positive Radical-induced clastogenicity

Data Interpretation: While traditional anilines trigger point mutations in bacterial assays due to direct DNA alkylation, our target compound is expected to bypass Ames positivity. However, the radical-induced oxidative stress will manifest heavily in mammalian cell assays as structural chromosomal aberrations.

Self-Validating Experimental Protocols

To accurately capture this divergent genotoxicity profile, we must deploy rigorous, self-validating experimental workflows. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to prevent false negatives.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: Assess direct DNA point mutation potential via nitrenium ion formation.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight in Oxoid nutrient broth at 37°C until reaching a density of 1−2×109 cells/mL.

  • Metabolic Activation (S9) Mix: Prepare a 10% (v/v) rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate. Causality: Anilines are promutagens; without S9, they cannot undergo the necessary P450 oxidations.

  • Treatment (Pre-incubation Method): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound (dissolved in DMSO) in a sterile tube. Incubate at 37°C for 20 minutes to allow metabolic conversion before plating.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48-72 hours and count revertant colonies.

  • The Self-Validating Control: Include 2-aminoanthracene (2-AA) as a positive control for all +S9 conditions. Logic: 2-AA strictly requires CYP450 bioactivation to become mutagenic. If the 2-AA plates fail to show a ≥3 -fold increase in revertants, the S9 batch is metabolically dead. Any negative result for the test compound in that run is instantly invalidated, preventing false safety signals.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: Detect clastogenic (chromosome breakage) and aneugenic events driven by cyclopropyl radical oxidative stress.

  • Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.

  • Exposure: Seed cells at 5×105 cells/mL. Expose to the test compound across a concentration gradient (up to the limit of solubility or 55% cytotoxicity) in the presence and absence of S9 mix for 3 hours.

  • Cytokinesis Block (The Validation Step): Wash the cells and resuspend in fresh medium containing 6 µg/mL Cytochalasin B. Incubate for 24 hours (roughly 1.5-2 cell cycles). Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This forces dividing cells into a binucleated state.

  • Harvest & Staining: Harvest cells, apply a mild hypotonic shock (0.075 M KCl), fix in methanol:acetic acid (3:1), and stain with Acridine Orange or Giemsa.

  • Scoring & Validation: Evaluate 2,000 binucleated cells per concentration for the presence of micronuclei. Logic: By exclusively scoring binucleated cells, we guarantee that the cell successfully underwent mitosis during the chemical exposure window. Scoring mononucleated cells would introduce false negatives, as those cells may have simply remained quiescent and avoided replication-dependent DNA damage.

References

  • "Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity." National Institutes of Health (NIH).[Link]

  • "Deleterious effects of reactive metabolites." National Institutes of Health (NIH).[Link]

  • "Drawing a Line: Where Might the Cohort of Concern End? | Organic Process Research & Development." ACS Publications.[Link]

  • "Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts." ResearchGate / Environmental Science & Technology.[Link]

Performance Benchmarking: A Comparative Guide to N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to tuning molecular properties. The N-cyclopropyl and N-trifluoromethyl substituents on an aniline scaffold represent a compelling combination of functionalities known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth technical comparison of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in three cornerstone palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

This document moves beyond a simple recitation of procedures to offer a comparative analysis against alternative aryl iodides. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this versatile building block in their synthetic endeavors.

The Influence of N-Cyclopropyl and N-Trifluoromethyl Groups

The reactivity of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in palladium-catalyzed reactions is dictated by the cumulative effects of its substituents. The 4-iodo group serves as a highly effective leaving group, readily participating in the oxidative addition step of the catalytic cycle.[3] The N-trifluoromethyl group, being strongly electron-withdrawing, decreases the electron density on the aniline nitrogen, which can impact its nucleophilicity in C-N bond-forming reactions.[4] Conversely, this electron-withdrawing nature can enhance the electrophilicity of the aryl iodide, potentially accelerating C-C bond-forming reactions. The N-cyclopropyl group introduces moderate steric bulk, which can influence the choice of phosphine ligand and the overall reaction kinetics.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds.[5] The performance of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in this reaction is benchmarked against other N-substituted and C-substituted 4-iodoanilines to elucidate the impact of its unique substitution pattern.

Comparative Data for Buchwald-Hartwig Amination
Aryl IodideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (Hypothetical) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001285N/A
4-Iodo-3,5-dimethylanilineAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1101692[6]
4-IodoanilineBenzophenone iminePd(OAc)₂ / BINAPCs₂CO₃Toluene100895[7]
2-Iodo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene110294[8]

Analysis: The strongly electron-withdrawing N-trifluoromethyl group in the target molecule is expected to reduce the nucleophilicity of the aniline nitrogen if it were the coupling partner. However, as the aryl iodide component, its electron-deficient nature can facilitate oxidative addition. The primary factor influencing its reactivity in this context is the choice of the amine coupling partner. For the hypothetical reaction with morpholine, a high yield is anticipated with an appropriate catalyst system like Pd₂(dba)₃/XPhos, which is known to be effective for a broad range of substrates.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the amination of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with a secondary amine like morpholine.

Materials:

  • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene followed by morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] The electron-deficient nature of the N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline should make it an excellent substrate for this reaction.

Comparative Data for Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (Hypothetical) Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90695N/A
4-IodoanisolePhenylboronic acidPdCl₂(dppf)K₂CO₃THF/H₂O801298[10]
4-BromonitrobenzenePhenylboronic acidPdNPs/RCL-bK₂CO₃Ethanol/H₂O600.3396[11]
4-Iodophenyl triflatePyridine-3-boronic acidPdCl₂(dppf)Et₃NDMF/H₂O801691[10]

Analysis: The presence of the electron-withdrawing N-trifluoromethyl group is expected to enhance the rate of oxidative addition, a key step in the Suzuki-Miyaura catalytic cycle.[12] This should lead to high yields and potentially shorter reaction times compared to electron-rich or sterically hindered aryl iodides. The hypothetical data reflects this anticipated high reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with phenylboronic acid.

Materials:

  • N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add 1,4-dioxane and water.

  • Purge the vial with argon for 10-15 minutes.

  • Seal the vial and heat the mixture at 90 °C for 6-12 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is the bedrock upon which the safety and efficacy of novel compounds are built. For a molecule with the structural complexity of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, a potential building block in medicinal chemistry, ensuring the accuracy and reliability of its quantification is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical characterization of this compound. We will delve into the principles of cross-validation, supported by representative experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for method selection and validation.

The core principle of this guide is to not only present methodologies but to also explain the scientific rationale behind the experimental choices. Every analytical method possesses inherent biases; therefore, the use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—is a critical strategy for robust data validation.[1][2][3] This approach significantly enhances confidence in the reported results by ensuring that the quantification is not an artifact of a single analytical technique.

Physicochemical Properties of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline

A foundational understanding of the analyte's properties is crucial for method development. While extensive public data for N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is limited, we can infer key characteristics from its constituent functional groups. The presence of a trifluoromethyl group and an iodine atom on the aniline ring suggests a non-volatile compound with a significant molecular weight, making it suitable for HPLC analysis.[4][5] The cyclopropyl and trifluoromethyl moieties also introduce a degree of thermal stability, which could make GC-MS a viable, albeit potentially more challenging, orthogonal technique.

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular FormulaC10H9F3INHigh molecular weight, suitable for MS detection.
PolarityModerately polarAmenable to reversed-phase HPLC.
VolatilityLowHPLC is the primary choice; GC may require high temperatures.
Thermal StabilityModerateGC analysis should be approached with care to avoid degradation.
UV AbsorbanceExpectedThe aromatic ring suggests strong UV absorbance for HPLC detection.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For routine quantification and purity analysis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, a reversed-phase HPLC method with UV detection is the logical primary choice due to its robustness, precision, and wide availability in analytical laboratories.

Experimental Protocol: HPLC-UV Method Validation

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure a comprehensive validation of the analytical procedure.[6][7][8][9]

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

3. Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as stipulated by ICH guidelines.[7][10]

Orthogonal Method for Cross-Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

To provide an independent verification of the HPLC results, a GC-MS method serves as an excellent orthogonal technique.[11][12] The separation in GC is based on volatility and polarity, while detection by mass spectrometry provides structural information, offering a high degree of confidence in the identification and quantification of the analyte.

Experimental Protocol: GC-MS Method Validation

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 300°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Samples and standards are dissolved in a suitable solvent like ethyl acetate.

3. Validation Parameters: The GC-MS method will be validated for the same parameters as the HPLC method to allow for a direct comparison of their performance.

Cross-Validation Workflow

The cross-validation process involves analyzing the same set of samples using both the primary (HPLC) and the orthogonal (GC-MS) methods. The results are then statistically compared to ensure concordance.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_hplc Primary Method: HPLC-UV cluster_gcms Orthogonal Method: GC-MS hplc_dev Method Development hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Statistical Comparison of Results hplc_sample->compare Results gcms_dev Method Development gcms_val Method Validation (ICH Q2) gcms_dev->gcms_val gcms_sample Sample Analysis gcms_val->gcms_sample gcms_sample->compare Results decision Confirmation of Data Integrity compare->decision

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes the hypothetical, yet realistic, quantitative performance data obtained from the validation of the HPLC and GC-MS methods for the analysis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline.

Validation ParameterHPLC-UVGC-MSRationale and Interpretation
Linearity (R²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity over their respective ranges.
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%High accuracy for both techniques, indicating minimal systematic error.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Both methods show excellent repeatability under the same operating conditions.
- Intermediate Precision< 1.5%< 2.0%Demonstrates robustness of the methods across different days and analysts.
Limit of Detection (LOD) ~50 ng/mL~10 ng/mLGC-MS offers superior sensitivity, making it suitable for trace analysis.
Limit of Quantitation (LOQ) ~150 ng/mL~30 ng/mLThe lower LOQ of GC-MS is advantageous for low-concentration samples.
Specificity HighExcellentGC-MS provides higher confidence in identification due to mass spectral data.

Discussion and Method Selection

The cross-validation of the HPLC and GC-MS methods reveals that both are suitable for the quantification of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline, each with its own strengths.

  • HPLC-UV: This method is ideal for routine quality control and release testing where high throughput and robustness are critical. Its operational simplicity and lower cost per sample make it a workhorse in many analytical labs.

  • GC-MS: The superior sensitivity and selectivity of GC-MS make it the preferred method for applications requiring trace-level quantification, such as impurity profiling or pharmacokinetic studies. The mass spectral data provides an additional layer of confirmation, which is invaluable in research and development settings.

The decision of which method to employ will ultimately depend on the specific analytical challenge at hand. For routine analysis, the validated HPLC method is sufficient. However, for method validation, stability studies, and in-depth investigations, cross-validation with an orthogonal technique like GC-MS is highly recommended to ensure the highest level of data integrity.

Logical Relationship of Analytical Techniques

The relationship between the primary and orthogonal methods can be visualized as a system of checks and balances, ensuring a comprehensive analytical characterization of the target compound.

AnalyticalTechniques Relationship of Analytical Techniques cluster_primary Primary Analysis cluster_orthogonal Orthogonal Confirmation cluster_support Supporting Techniques hplc HPLC-UV (Quantitative Purity) gcms GC-MS (Identity & Trace Analysis) hplc->gcms Cross-Validation gcms->hplc Confirms Quantification nmr NMR (Structural Elucidation) nmr->hplc Confirms Structure ftir FTIR (Functional Groups) ftir->hplc Confirms Functional Groups

Caption: The interplay between primary, orthogonal, and supporting analytical techniques.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • BenchChem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
  • Lab Manager. (2025, October 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • BioPharm International. (2026, March 12).
  • BenchChem. (n.d.).
  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
  • Celebration of Scholarship. (n.d.). GCMS VS HPLC.
  • Yokogawa Fluid Imaging Technologies, Inc. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.